molecular formula C6H5F3N2 B024520 2-(Trifluoromethyl)pyridin-3-amine CAS No. 106877-32-1

2-(Trifluoromethyl)pyridin-3-amine

Cat. No.: B024520
CAS No.: 106877-32-1
M. Wt: 162.11 g/mol
InChI Key: XZKZVCLLDKWOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C6H5F3N2 and its molecular weight is 162.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)5-4(10)2-1-3-11-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKZVCLLDKWOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439540
Record name 2-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-32-1
Record name 2-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)pyridin-3-amine (CAS No. 106877-32-1). Given the limited availability of published experimental spectra for this specific compound, this guide combines available mass spectrometry information with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data derived from established spectroscopic principles and data from structurally analogous compounds. This approach offers a robust and valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data

The spectroscopic profile of this compound is dictated by the electronic interplay between the electron-donating amino (-NH₂) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the pyridine ring.

Disclaimer: The following NMR data are predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy, as complete experimental spectra are not publicly available.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.1 - 8.3Doublet (d)~4.5 - 5.5H-6
~7.3 - 7.5Doublet of Doublets (dd)~8.0 - 9.0, ~4.5 - 5.5H-4
~7.0 - 7.2Doublet (d)~8.0 - 9.0H-5
~4.5 - 5.5Broad Singlet (br s)--NH₂

Table 2: Predicted ¹³C and ¹⁹F NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzAssignment
¹³C~150 - 155Singlet (s)-C3 (C-NH₂)
~145 - 150Singlet (s)-C6
~135 - 140Quartet (q)~5 - 10C2 (C-CF₃)
~125 - 130Quartet (q)~30 - 35C4
~122 - 126Quartet (q)~270 - 275CF₃
~118 - 122Singlet (s)-C5
¹⁹F-62 to -65Singlet (s)-CF₃

The IR spectrum is expected to show characteristic absorptions for its primary functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H asymmetric & symmetric stretching[1]
3100 - 3000WeakAromatic C-H stretching[1]
1640 - 1600StrongN-H scissoring (bending)[1]
1600 - 1450Medium-StrongPyridine ring C=C and C=N stretching[1]
1350 - 1100Very StrongC-F stretching (CF₃ group)[1]
1335 - 1250MediumAromatic C-N stretching[2]
900 - 650Medium-StrongAromatic C-H out-of-plane bending[1]

A GC-MS spectrum for 3-Amino-2-(trifluoromethyl)pyridine is available in the SpectraBase database, confirming its molecular weight and providing a basis for fragmentation analysis.[3]

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₅F₃N₂
Molecular Weight162.11 g/mol
Exact Mass162.0405 u
Predicted Key Fragments (m/z)
162[M]⁺• (Molecular Ion)
143[M-F]⁺
135[M-HCN]⁺•
93[M-CF₃]⁺

Note: The fragmentation pattern is predicted based on the chemical structure and common fragmentation pathways for related compounds. The molecular ion is expected to be prominent.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

  • Sample Preparation: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).[1]

    • Spectral Width: 12-16 ppm.[1]

    • Acquisition Time: 2-4 seconds.[1]

    • Relaxation Delay: 1-5 seconds.[1]

    • Number of Scans: 16-64, depending on concentration.[1]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).[1]

    • Spectral Width: 200-250 ppm.[1]

    • Acquisition Time: 1-2 seconds.[1]

    • Relaxation Delay: 2-5 seconds.[1]

    • Number of Scans: ≥1024, depending on concentration.[1]

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse, proton-decoupled.[1]

    • Spectral Width: ~100 ppm, centered around -63 ppm.[1]

    • Number of Scans: 64-256.[1]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[1]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

    • Prepare a series of dilutions to determine the optimal concentration for analysis.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters (Typical):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Parameters (Typical):

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidate Connectivity & Structure purification->nmr data_integration Data Integration & Analysis ms->data_integration ir->data_integration nmr->data_integration structure_proposal Propose Chemical Structure data_integration->structure_proposal verification Structure Verification (Comparison with predicted data) structure_proposal->verification final_report Final Characterization Report verification->final_report

References

The Rise of Trifluoromethylpyridines: A Technical Guide to Their Discovery and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of the discovery and development of trifluoromethylpyridines as a privileged structural motif in drug design. We will explore the profound impact of the trifluoromethyl group on the physicochemical and pharmacokinetic properties of molecules, delve into the synthetic methodologies for accessing these valuable compounds, and present a detailed case study of a successful FDA-approved drug. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the role of trifluoromethylpyridines in advancing therapeutic innovation.

Introduction: The Trifluoromethyl Group's Transformative Influence

The introduction of fluorine and fluorinated groups into drug candidates is a well-established strategy for optimizing molecular properties.[1] Among these, the trifluoromethyl (-CF3) group stands out for its unique combination of characteristics that profoundly influence a molecule's biological activity.[2][3] The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of an aromatic ring, impacting its interactions with biological targets.[4] Furthermore, its high lipophilicity enhances membrane permeability and can improve oral bioavailability.[4] A crucial advantage of the -CF3 group is its exceptional metabolic stability, stemming from the strength of the carbon-fluorine bond, which can increase a drug's half-life in the body.[4]

When appended to a pyridine ring, a common scaffold in medicinal chemistry, the trifluoromethyl group's effects are amplified, leading to the creation of trifluoromethylpyridines, a class of compounds with broad therapeutic potential.[5] These compounds have found applications in various therapeutic areas, including oncology and infectious diseases.[2]

Physicochemical and Pharmacokinetic Properties of Trifluoromethylpyridines

The incorporation of a trifluoromethyl group onto a pyridine ring imparts a unique set of physicochemical and pharmacokinetic properties that are highly advantageous for drug development.

Key Physicochemical Properties:

  • Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the pyridine scaffold, which can lead to improved cell membrane permeability and absorption.[4]

  • Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, often leading to a longer in vivo half-life.[4]

  • Altered pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and affecting its binding to target proteins.

  • Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and potency.[2]

Impact on Pharmacokinetics:

The unique physicochemical properties of trifluoromethylpyridines directly translate to favorable pharmacokinetic profiles. The enhanced lipophilicity and metabolic stability often result in:

  • Improved Oral Bioavailability: Increased membrane permeability can lead to better absorption from the gastrointestinal tract.[4][6]

  • Longer Half-Life: Resistance to metabolism reduces the rate of clearance from the body.[4]

  • Favorable Distribution: The lipophilic nature can influence the volume of distribution of the drug.

These properties make trifluoromethylpyridines an attractive scaffold for the design of new therapeutic agents with optimized drug-like characteristics.

Synthesis of Trifluoromethylpyridines: Key Methodologies

Several synthetic strategies have been developed to access trifluoromethylpyridine building blocks. The two primary approaches are chlorine/fluorine exchange reactions and the construction of the pyridine ring from trifluoromethyl-containing precursors.[1]

3.1. Chlorine/Fluorine Exchange

This method typically involves the synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce fluorine. A common starting material is 3-picoline, which can be chlorinated to 2,3-dichloro-5-(trichloromethyl)pyridine. Subsequent fluorination with reagents like anhydrous hydrogen fluoride yields 2,3-dichloro-5-(trifluoromethyl)pyridine.[7][8]

3.2. Cyclocondensation Reactions

This approach involves the construction of the pyridine ring using a building block that already contains the trifluoromethyl group. Common trifluoromethyl-containing starting materials include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[9] These can be reacted with other components to form the substituted pyridine ring.

Case Study: Pexidartinib - An FDA-Approved Trifluoromethylpyridine Drug

Pexidartinib (TURALIO®) is a prime example of a successful therapeutic agent featuring a trifluoromethylpyridine moiety. It is an orally bioavailable tyrosine kinase inhibitor approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT).[10][11]

4.1. Mechanism of Action

Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as KIT proto-oncogene receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 (FLT3) harboring an internal tandem duplication (ITD) mutation.[10][12] In TGCT, the tumor cells overproduce CSF1, which recruits and activates macrophages and other CSF1R-expressing cells that contribute to tumor growth.[10] By inhibiting CSF1R, pexidartinib blocks the signaling cascade that promotes the proliferation and survival of these cells.[13]

4.2. Quantitative Biological Data

The trifluoromethylpyridine moiety in pexidartinib plays a crucial role in its potent inhibitory activity and favorable pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of Pexidartinib [14]

Target KinaseIC50 (nM)
CSF-1R20
KIT10
FLT3160

Table 2: Pharmacokinetic Parameters of Pexidartinib in Humans [14][15]

ParameterValue
Tmax (median)2.5 hours
Cmax (mean)8625 ng/mL
AUC (mean)77465 ng·h/mL
Half-life (mean)24.8 - 26.7 hours
Oral Bioavailability~44%

4.3. Clinical Efficacy

Clinical trials have demonstrated the significant efficacy of pexidartinib in patients with TGCT. The phase 3 ENLIVEN study showed a statistically significant improvement in the overall response rate (ORR) for patients treated with pexidartinib compared to placebo.[9][11] Long-term follow-up has shown sustained clinical benefit.[16][17]

Table 3: Key Efficacy Results from the ENLIVEN Phase 3 Trial [9]

EndpointPexidartinib (n=61)Placebo (n=59)
Overall Response Rate (Week 25)38%0%
Complete Response15%0%
Partial Response23%0%

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of trifluoromethylpyridine-based medicinal compounds, with a focus on a kinase inhibitor like pexidartinib.

5.1. Synthesis of a Key Trifluoromethylpyridine Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is based on a liquid-phase chlorination followed by fluorination approach.

Materials:

  • 3-Picoline

  • Chlorine gas

  • o-Dichlorobenzene

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous potassium fluoride

  • Dimethyl sulfoxide (DMSO)

  • Cetyltrimethylammonium bromide (CTAB)

Procedure:

  • Chlorination: To a solution of 2-chloro-5-methylpyridine in o-dichlorobenzene, add AIBN as a radical initiator. Heat the mixture to 120-140°C and bubble chlorine gas through the solution for 18-20 hours. The reaction progress can be monitored by GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench any excess chlorine. The solvent is removed under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine.

  • Fluorination: To a solution of the crude 2-chloro-5-(trichloromethyl)pyridine in DMSO, add anhydrous potassium fluoride and CTAB as a phase-transfer catalyst. Heat the mixture under reflux for 5-7 hours.

  • Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 2-chloro-5-(trifluoromethyl)pyridine, is purified by distillation or column chromatography.[18]

5.2. In Vitro CSF1R Kinase Assay (ADP-Glo™ Assay)

This protocol describes a non-radiometric method to determine the IC50 of a test compound against CSF1R.

Materials:

  • Recombinant human CSF1R (kinase domain)

  • Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (e.g., pexidartinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a solution of the kinase substrate and ATP in kinase assay buffer.

  • Kinase Reaction: To the wells of a 96-well plate, add the test compound dilutions. Add the recombinant CSF1R enzyme to all wells except the negative control. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40-45 minutes. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for another 30-45 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][12][19]

5.3. Cell-Based Proliferation Assay

This protocol describes a method to assess the effect of a trifluoromethylpyridine inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a CSF1R-dependent cell line for pexidartinib)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Add the MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent.

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizing Pathways and Workflows

6.1. Signaling Pathway of CSF1R and Inhibition by Pexidartinib

CSF1R_Pathway CSF1R Signaling Pathway and Inhibition by Pexidartinib CSF1 CSF1 CSF1R CSF1R (Receptor Tyrosine Kinase) CSF1->CSF1R Binds to PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Differentiation Differentiation AKT->Differentiation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Differentiation STAT->Proliferation STAT->Survival STAT->Differentiation

Caption: Simplified CSF1R signaling pathway and the inhibitory action of pexidartinib.

6.2. Experimental Workflow for Trifluoromethylpyridine Drug Discovery

Drug_Discovery_Workflow Trifluoromethylpyridine Drug Discovery Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of Trifluoromethylpyridine Analogs Purification Purification and Characterization Synthesis->Purification Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase Assay) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo Pharmacokinetics Pharmacokinetic Studies In_Vivo->Pharmacokinetics

Caption: A typical experimental workflow for the discovery of trifluoromethylpyridine-based drugs.

Conclusion

The discovery and development of trifluoromethylpyridines represent a significant advancement in medicinal chemistry. The unique properties conferred by the trifluoromethyl group have enabled the creation of potent and selective therapeutic agents with improved drug-like properties. The successful clinical translation of pexidartinib serves as a powerful testament to the value of this structural motif. As synthetic methodologies continue to evolve and our understanding of the intricate roles of these compounds in biological systems deepens, the future of trifluoromethylpyridines in drug discovery appears exceptionally bright, with the promise of novel treatments for a wide range of diseases.

References

An In-depth Technical Guide to the Early Studies of 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules has been a cornerstone of modern drug discovery and agrochemical research. The CF₃ group, with its high electronegativity, steric bulk, and metabolic stability, can significantly modulate the biological activity of a parent compound. Pyridine rings, being a prevalent motif in numerous natural products and synthetic drugs, are attractive scaffolds for such modifications. 2-(Trifluoromethyl)pyridin-3-amine, a member of this class, serves as a versatile intermediate for introducing the 2-(trifluoromethyl)pyridinyl moiety into a wide array of molecular architectures. This guide delves into the foundational knowledge surrounding this compound, providing insights into its synthesis and properties based on early research principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its application in synthetic chemistry, influencing reaction conditions, solubility, and purification strategies.

PropertyValueReference
CAS Number 106877-32-1[1]
Molecular Formula C₆H₅F₃N₂[1]
Molecular Weight 162.11 g/mol [1]
Melting Point 70 °C[1]
Appearance Solid-

Early Synthetic Approaches

While a specific, detailed experimental protocol for the initial synthesis of this compound is not prominently featured in early literature, its preparation can be inferred from the general strategies for the synthesis of trifluoromethylpyridines developed during that period. The primary methods revolved around the introduction of the trifluoromethyl group onto a pre-existing pyridine ring or the construction of the pyridine ring from trifluoromethyl-containing precursors.

A plausible early synthetic strategy would involve the amination of a suitable precursor, such as a halogenated 2-(trifluoromethyl)pyridine. This approach is documented in patents for related isomers and represents a common method for introducing amino groups onto aromatic rings.

General Experimental Protocol: Amination of a Halogenated Precursor

The following protocol is a generalized representation of a plausible early synthetic route.

Materials:

  • 3-Halo-2-(trifluoromethyl)pyridine (e.g., 3-chloro or 3-bromo derivative)

  • Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

  • Solvent (e.g., a polar aprotic solvent like dioxane or THF, or an alcohol)

  • Autoclave or sealed reaction vessel

Procedure:

  • A solution of 3-halo-2-(trifluoromethyl)pyridine in a suitable solvent is charged into a high-pressure autoclave.

  • An excess of the ammonia source is added to the vessel.

  • The autoclave is sealed and heated to a temperature typically ranging from 100 to 200 °C. The internal pressure will increase significantly.

  • The reaction is maintained at this temperature for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if available.

  • After cooling to room temperature, the reaction mixture is carefully vented.

  • The crude product is then subjected to a standard work-up procedure, which may involve:

    • Removal of the solvent under reduced pressure.

    • Extraction with an organic solvent.

    • Washing of the organic layer with water and brine.

    • Drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentration of the organic layer.

  • The crude this compound is then purified, typically by recrystallization or column chromatography, to yield the final product.

Quantitative Data from Analogous Syntheses:

While specific yield data for the synthesis of this compound from early studies is unavailable, patents for related isomers provide an indication of the expected efficiency of such amination reactions.

Starting MaterialProductReagentsConditionsYieldReference
2-chloro-4-(trifluoromethyl)pyridine2-amino-4-(trifluoromethyl)pyridine28% aqueous ammonia180°C, 10 hours~70%[2]
2,3-dichloro-5-trifluoromethylpyridine2-amino-3-chloro-5-trifluoromethylpyridine28% aqueous ammonia100-125°C, 29 hoursNot specified[3]

Visualization of Synthetic and Logical Pathways

The following diagrams illustrate the general logic of early synthetic strategies for trifluoromethylated pyridines and the potential role of this compound as a building block.

G General Synthetic Strategies for Trifluoromethylpyridines A Picoline B Trichloromethylpyridine A->B Chlorination C Trifluoromethylpyridine B->C Fluorination (Halex Reaction) D Halogenated Trifluoromethylpyridine C->D Halogenation E Aminated Trifluoromethylpyridine D->E Amination F Functionalized Pyridine Precursor G Cyclization with CF3-building block F->G Reaction G->C

Caption: Early synthetic routes to trifluoromethylpyridines.

G Role as a Synthetic Building Block A This compound E Amide/Urea Formation A->E B Electrophilic Reagent (e.g., Acyl Chloride, Isocyanate) B->E C Pharmaceutical Lead Compound D Agrochemical Lead Compound E->C E->D

Caption: Utility in the synthesis of bioactive molecules.

Early Biological and Pharmacological Context

Direct early biological studies on this compound are not well-documented. However, the broader class of trifluoromethylpyridines was of significant interest in the mid to late 20th century for applications in agrochemicals and pharmaceuticals. The trifluoromethyl group was known to enhance the efficacy of herbicides and insecticides.

It is plausible that this compound was synthesized and screened as part of broader research programs aimed at discovering new bioactive compounds. The primary amino group provides a convenient handle for further chemical modification, allowing for its incorporation into a variety of molecular scaffolds to explore structure-activity relationships (SAR). For instance, the amine could be acylated or reacted with isocyanates to form amides and ureas, respectively, which are common linkages in drug molecules.

While a specific signaling pathway involving this molecule from early studies cannot be cited, a hypothetical pathway illustrates its potential role as a building block for a kinase inhibitor, a common application for such scaffolds in modern drug discovery.

G Hypothetical Role in Kinase Inhibition cluster_0 Drug Design & Synthesis cluster_1 Biological System A This compound C Kinase Inhibitor Candidate A->C Coupling Reaction B Pharmacophore Moiety B->C D Protein Kinase C->D Inhibition G Phosphorylated Substrate D->G Phosphorylation E ATP E->D F Substrate F->D H Cellular Response G->H

Caption: Potential application as a kinase inhibitor building block.

Conclusion

This compound represents an important, albeit not extensively documented in early individual studies, member of the trifluoromethylpyridine family. Its synthesis follows logical and established chemical principles for the era, primarily through the amination of halogenated precursors. While specific early biological data is scarce, its value as a synthetic intermediate was undoubtedly recognized in the broader context of the search for novel pharmaceuticals and agrochemicals. The foundational understanding of the impact of the trifluoromethyl group on molecular properties positioned this and similar compounds as valuable tools for medicinal and agricultural chemists. This guide provides a consolidated overview based on the available information, highlighting the core knowledge that would have surrounded this compound in its early days of investigation.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyridin-3-amine, a pyridine derivative, is a crucial organic intermediate in the synthesis of a variety of fine chemicals.[1] Its molecular structure, featuring a trifluoromethyl (-CF3) group, imparts unique electronic properties that make it a valuable building block in the development of pharmaceuticals and agrochemicals. The highly electronegative -CF3 group can significantly influence the electronic distribution within the pyridine ring, which in turn affects the reactivity and biological properties of the molecules it is incorporated into.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in synthetic chemistry and drug design.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for predicting its behavior in chemical reactions, its solubility in various solvent systems, and its potential interactions in biological systems.

PropertyValueReference
Molecular Formula C₆H₅F₃N₂[2]
Molecular Weight 162.11 g/mol [2]
Appearance White to yellow or cream powder/crystalline solid
Melting Point 66-72 °C
Boiling Point 221.2 ± 35.0 °C at 760 mmHg[1]
logP (octanol/water) 1.6826[2]
Topological Polar Surface Area (TPSA) 38.91 Ų[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 0[2]
Water Solubility Small amines are generally soluble in water due to their ability to form hydrogen bonds.[3] However, specific quantitative data for this compound is not readily available.
pKa Specific experimental pKa data for this compound is not available in the searched literature. Aromatic amines can have a wide range of pKa values depending on substituents.[4]

Experimental Protocols

Accurate determination of physicochemical properties is critical. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. It is determined as the temperature range over which the solid transitions into a liquid.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heated block and a thermometer or a digital temperature sensor is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Methodology: Shake-Flask Method [5][6][7]

This is the gold standard for logP determination.[5]

  • Solvent Preparation: 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[5][7]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO.[8] A small aliquot is added to a mixture of the pre-saturated 1-octanol and aqueous buffer in a vessel.

  • Equilibration: The vessel is sealed and agitated (e.g., by shaking or stirring) for a sufficient time (e.g., 2-24 hours) to allow the compound to reach equilibrium between the two phases.[9]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[7]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G Experimental Workflow: Shake-Flask logP Determination start Start prep_solvents Prepare Pre-saturated 1-Octanol and Aqueous Buffer start->prep_solvents prep_sample Dissolve Compound in Octanol/Buffer Mixture prep_solvents->prep_sample equilibrate Agitate Mixture to Reach Equilibrium prep_sample->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify_oct Quantify Concentration in Octanol Phase (Coct) separate->quantify_oct quantify_aq Quantify Concentration in Aqueous Phase (Caq) separate->quantify_aq calculate Calculate P = Coct / Caq and logP = log10(P) quantify_oct->calculate quantify_aq->calculate end_node End calculate->end_node

Caption: Workflow for logP determination via the shake-flask method.

Determination of pKa

The pKa value indicates the strength of an acid or a base and is critical for understanding a compound's ionization state at different pH values, which affects its solubility and biological activity.

Methodology: Potentiometric Titration [4][10]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixed aqueous-organic solvent system (e.g., ethanol-water) for compounds with limited water solubility.[11]

  • Apparatus: A pH meter with a calibrated glass electrode and a burette for dispensing the titrant.

  • Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the amine group is basic. The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Synthesis, Reactivity, and Metabolism

Synthesis

This compound is a key intermediate, and its synthesis is a critical step in the production of various agrochemicals and pharmaceuticals.[12] General methods for synthesizing trifluoromethylpyridines (TFMPs) often involve either the introduction of the trifluoromethyl group onto a pre-existing pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[13] A common industrial approach involves the chlorination and subsequent fluorination of picoline (methylpyridine).[13]

G General Synthesis Logic for Trifluoromethylpyridines cluster_0 Route A: Ring Modification cluster_1 Route B: Ring Construction picoline Picoline (Methylpyridine) trichloromethyl Trichloromethylpyridine picoline->trichloromethyl Chlorination tfmp Trifluoromethylpyridine (TFMP) trichloromethyl->tfmp Fluorination final_product This compound tfmp->final_product Further Functionalization (e.g., Amination) building_block CF3-Containing Acyclic Precursor cyclization Cyclocondensation building_block->cyclization tfmp_b Trifluoromethylpyridine (TFMP) cyclization->tfmp_b tfmp_b->final_product Further Functionalization (e.g., Amination)

Caption: General synthetic strategies for producing trifluoromethylpyridines.

Reactivity

The reactivity of this compound is governed by the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group and pyridine ring nitrogen.

  • Amino Group: The primary amino group (-NH₂) is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

  • Pyridine Ring: The pyridine ring is generally electron-deficient. The presence of the strongly electron-withdrawing -CF₃ group further deactivates the ring towards electrophilic aromatic substitution. However, the amino group is an activating group and will direct electrophiles to the ortho and para positions. The molecule is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen and the -CF₃ group. Aminopyridines are known to be reactive chemicals used in the synthesis of a host of other compounds.[14]

Metabolic Pathways

The metabolism of xenobiotics, including drugs and agrochemicals, is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.[15][16] For trifluoromethylpyridine derivatives, a key metabolic pathway is the oxidation of the pyridine nitrogen to form an N-oxide.[15] This process is mediated by CYP enzymes and is a common detoxification route.[15] The presence of the trifluoromethyl group can influence the rate and site of metabolism, sometimes leading to increased metabolic stability compared to non-fluorinated analogs.[17]

G Postulated Metabolic Pathway parent This compound metabolite This compound N-oxide parent->metabolite N-Oxidation enzyme Cytochrome P450 Enzymes enzyme->parent

Caption: Postulated primary metabolic transformation via N-oxidation.

Role as a Versatile Chemical Intermediate

This compound is not typically an end-product but rather a valuable starting material. Its structure is incorporated into more complex molecules to modulate their biological activity, metabolic stability, and lipophilicity. Derivatives of trifluoromethylpyridines are found in a wide array of commercial products.[13]

G Role as a Core Building Block central_node This compound pharma Pharmaceuticals central_node->pharma agro Agrochemicals central_node->agro materials Functional Materials central_node->materials sub_pharma1 Anti-infectives pharma->sub_pharma1 sub_pharma2 Oncology Drugs pharma->sub_pharma2 sub_pharma3 CNS Agents pharma->sub_pharma3 sub_agro1 Herbicides agro->sub_agro1 sub_agro2 Fungicides agro->sub_agro2 sub_agro3 Insecticides agro->sub_agro3

Caption: Application of the compound as a key intermediate.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily owing to the influence of the trifluoromethyl group on the molecule's properties. Its well-defined physicochemical characteristics, including a moderate melting point and calculated lipophilicity, make it a versatile building block. While its primary utility lies in its reactivity as a precursor for more complex and biologically active molecules, a comprehensive understanding of its fundamental properties, as outlined in this guide, is essential for its efficient and safe use in research and development.

References

Technical Guide: Physicochemical Properties, Structure, and Synthetic Profile of 2-(Trifluoromethyl)pyridin-3-amine (CAS 106877-32-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthetic protocol for 2-(Trifluoromethyl)pyridin-3-amine (CAS 106877-32-1). This compound, a substituted aminopyridine, is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document includes tabulated quantitative data, detailed experimental methodologies, and visualizations of the synthetic workflow and a potential biological signaling pathway.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound at room temperature. Its structure is characterized by a pyridine ring substituted with an amino group at the 3-position and a trifluoromethyl group at the 2-position.

PropertyValueSource
CAS Number 106877-32-1[1]
IUPAC Name This compoundChemScene
Synonyms 3-Amino-2-(trifluoromethyl)pyridine[1]
Molecular Formula C₆H₅F₃N₂[1]
Molecular Weight 162.11 g/mol [1][2]
Melting Point 70 °C[2]
Topological Polar Surface Area (TPSA) 38.91 Ų[1]
logP (calculated) 1.6826[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]
SMILES NC1=CC=CN=C1C(F)(F)F[1]

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical structure of this compound

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a general method for the synthesis of amino-trifluoromethylpyridines described in European Patent EP0228846A1.[3][4] This procedure involves the amination of a halogenated precursor.

Reaction Scheme:

Synthesis Precursor 2-Chloro-3-(trifluoromethyl)pyridine Reagent Ammonia (aq.) High Temperature & Pressure Precursor->Reagent Product This compound (CAS 106877-32-1) Reagent->Product

A generalized synthetic workflow for this compound.

Materials:

  • 2-Chloro-3-(trifluoromethyl)pyridine

  • Aqueous Ammonia (28-30%)

  • High-pressure autoclave

  • Solvent (e.g., water or an inert organic solvent)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A high-pressure autoclave is charged with 2-chloro-3-(trifluoromethyl)pyridine and an excess of aqueous ammonia. The reaction can be carried out in water or an inert organic solvent to facilitate mixing.

  • The autoclave is sealed and the reaction mixture is heated to a temperature in the range of 100-180 °C.[3] The internal pressure will increase significantly.

  • The reaction is maintained at this temperature with stirring for several hours until completion, which can be monitored by techniques such as TLC or GC-MS.

  • After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.

  • The reaction mixture is transferred to a separatory funnel and extracted multiple times with a suitable organic solvent, such as dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

The following are general procedures for the spectroscopic analysis of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of the purified product is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to determine the molecular weight and fragmentation pattern of the compound.

3.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.

  • Acquisition: The IR spectrum is recorded on an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

Potential Biological Activity and Signaling Pathway

While direct biological activity data for this compound is not extensively available in the public domain, its structural motifs are present in several known kinase inhibitors. Derivatives of aminopyridines are known to act as inhibitors of various kinases, including KDR and PI3K/mTOR.[5] This suggests that this compound is a valuable scaffold for the development of targeted cancer therapies.

The trifluoromethyl group can enhance binding affinity and metabolic stability, while the aminopyridine core can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

SignalingPathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR/KDR) PI3K PI3K RTK->PI3K Activates AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Hypothetical signaling pathway inhibited by a derivative of the title compound.

The diagram above illustrates a simplified PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. A hypothetical inhibitor derived from this compound could potentially target a kinase within this pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Conclusion

This compound is a synthetically accessible and valuable building block for the development of novel therapeutics, particularly in the area of oncology. Its physicochemical properties make it an attractive scaffold for medicinal chemists. The provided synthetic protocol offers a reliable method for its preparation, and the analysis of its structural features suggests a high potential for its derivatives to act as potent kinase inhibitors. Further research into the direct biological activities of this compound and its derivatives is warranted.

References

Structural Elucidation of Trifluoromethylated Aminopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and data essential for the structural elucidation of trifluoromethylated aminopyridines. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. Accurate structural determination is paramount for understanding their structure-activity relationships (SAR) and for regulatory submissions.

Introduction to Spectroscopic Techniques

The structural elucidation of trifluoromethylated aminopyridines relies on a combination of powerful analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the molecular framework and the electronic environment of the nuclei. Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition, while tandem MS (MS/MS) reveals fragmentation patterns that aid in identifying specific structural motifs. For unambiguous three-dimensional structure determination, single-crystal X-ray crystallography is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of trifluoromethylated aminopyridines. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides an additional, highly sensitive probe for structural and environmental changes.

Quantitative NMR Data

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the amino group significantly influence the chemical shifts of the pyridine ring protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for Representative Trifluoromethylated Aminopyridines

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource
2-Amino-4-(trifluoromethyl)pyridineCDCl₃8.21d5.6H-6[1]
6.82dd5.2, 1.2H-5[1]
6.68s-H-3[1]
4.71br s--NH₂[1]
2-Amino-4-(trifluoromethyl)pyridine HCl saltD₂O7.84d6.4H-6[1]
7.21d0.8H-3[1]
6.96dd6.8, 2.0H-5[1]
4-Amino-2-methyl-8-(trifluoromethyl)quinolineDMSO-d6See original source for detailed assignments[2]

Table 2: Predicted ¹³C and ¹⁹F NMR Spectroscopic Data for 2-Amino-4-(trifluoromethyl)pyridine

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) Hz
¹³CValues vary with prediction software
¹⁹F-66.2 (relative to CFCl₃)t10.7

Note: Experimental ¹³C and ¹⁹F NMR data should be acquired for confirmation.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a multinuclear probe.

Sample Preparation:

  • Dissolve 5-10 mg of the trifluoromethylated aminopyridine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR in organic solvents. For ¹⁹F NMR, an external standard like CFCl₃ is often used.[3][4][5]

Data Acquisition:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: Approximately 12-15 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral width: Approximately 200-250 ppm.

    • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

    • Spectral width: A wider spectral width may be necessary depending on the specific compound, but a range of -50 to -80 ppm is a good starting point for trifluoromethyl groups.[6]

    • Number of scans: 64-256.

    • Relaxation delay: 1-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal or external standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of trifluoromethylated aminopyridines.

Quantitative MS Data

Table 3: Mass Spectrometry Data for 2-Amino-4-(trifluoromethyl)pyridine

Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
Electron Ionization (EI)162.04100[M]⁺
143.0330[M-F]⁺
115.0325[M-CHF₂]⁺
93.0385[M-CF₃]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[7][8] A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

Sample Preparation:

  • For ESI: Dissolve a small amount of the sample (approximately 0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • For EI: The sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). The sample should be sufficiently volatile and thermally stable for GC-MS analysis.

Data Acquisition:

  • Optimize the ion source parameters (e.g., spray voltage for ESI, electron energy for EI) to achieve a stable and intense signal.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • For tandem MS (MS/MS), select the molecular ion ([M+H]⁺ or [M]⁺) as the precursor ion and acquire the product ion spectrum.[9]

Data Analysis:

  • Determine the monoisotopic mass of the molecular ion.

  • Use the accurate mass measurement to calculate the elemental formula.

  • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a fluorine atom, a CF₂ group, or the entire CF₃ group. The presence of chlorine or bromine atoms will result in characteristic isotopic patterns (M+2 peaks).[10][11][12]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[13]

Quantitative Crystallographic Data

Table 4: Representative Crystallographic Data Parameters

ParameterDescriptionTypical Value/Information
Crystal SystemThe crystal lattice system (e.g., monoclinic, orthorhombic).e.g., Orthorhombic
Space GroupThe symmetry group of the crystal.e.g., P2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)e.g., a = 8.0 Å, b = 14.3 Å, c = 22.6 Å, α=β=γ=90°
ZNumber of molecules per unit cell.e.g., 4
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 for a well-refined structure
Experimental Protocol for Single-Crystal X-ray Diffraction

Crystal Growth:

  • High-quality single crystals are essential.[14] Common methods for crystal growth include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution.

  • Screen a variety of solvents and solvent combinations to find optimal crystallization conditions.

Data Collection:

  • Mount a suitable single crystal on a goniometer head.[15][16]

  • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Build a molecular model into the electron density map.

  • Refine the model against the experimental data to optimize the atomic positions, and thermal parameters.

Visualizing Experimental Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of trifluoromethylated aminopyridines.

structural_elucidation_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic and Crystallographic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Trifluoromethylated Aminopyridine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms xray X-ray Crystallography (if single crystals are obtained) purification->xray data_integration Data Integration and Structure Proposal nmr->data_integration ms->data_integration xray->data_integration final_structure Final Structure Confirmation data_integration->final_structure

Caption: Overall workflow for the synthesis and structural elucidation of trifluoromethylated aminopyridines.

nmr_workflow start Sample Preparation (Dissolution in Deuterated Solvent) acquisition Data Acquisition (1H, 13C, 19F NMR) start->acquisition processing Data Processing (FT, Phasing, Calibration) acquisition->processing analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) processing->analysis structure_proposal Partial or Full Structure Proposal analysis->structure_proposal

Caption: Experimental workflow for NMR spectroscopic analysis.

ms_workflow start Sample Introduction (e.g., Infusion, GC) ionization Ionization (e.g., ESI, EI) start->ionization mass_analysis Mass Analysis (e.g., TOF, Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Molecular Weight, Formula, Fragmentation) detection->data_analysis structure_info Structural Information data_analysis->structure_info

Caption: Experimental workflow for mass spectrometry analysis.

References

electronic effects of trifluoromethyl group on pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a ubiquitous substituent in medicinal chemistry and materials science, prized for its ability to modulate the physicochemical and biological properties of parent molecules. When appended to a pyridine ring, the CF3 group exerts profound electronic effects that significantly alter the ring's reactivity, basicity, and spectroscopic characteristics. This guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to offer a thorough understanding for researchers in drug discovery and materials science.

Introduction: The Trifluoromethyl Group as a Bioisostere

The trifluoromethyl group is often employed as a bioisostere for the methyl group. Despite their similar size, their electronic properties are diametrically opposed. The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which results in a significant inductive effect (-I). Furthermore, it exhibits a weak resonance effect (-M) and hyperconjugation. These properties are critical in tuning the properties of bioactive molecules.

Inductive and Resonance Effects on the Pyridine Ring

The electronic influence of the CF3 group on the pyridine ring is a combination of a dominant inductive effect and a minor resonance effect. This is primarily due to the strong electron-withdrawing nature of the fluorine atoms.

Inductive Effect (-I)

The three highly electronegative fluorine atoms create a strong dipole, with the partial positive charge on the carbon atom of the CF3 group. This positive charge inductively withdraws electron density from the pyridine ring through the sigma bond. The effect is strongest at the position of substitution and diminishes with distance.

Resonance Effect (-M) and Hyperconjugation

While the CF3 group is primarily an inductively withdrawing group, it can also participate in negative hyperconjugation (a type of resonance) by donating electron density from the C-F sigma bonds to the pi-system of the pyridine ring. However, this effect is generally considered to be weak compared to the inductive effect.

Diagram 1: Electronic Effects of the CF3 Group

G Figure 1: Dominant Inductive and Minor Resonance Effects of the CF3 Group on a Pyridine Ring cluster_pyridine Pyridine Ring cluster_cf3 Trifluoromethyl Group cluster_effects Electronic Effects Py_N N Py_C2 C2 Py_N->Py_C2 Py_C3 C3 Py_C2->Py_C3 CF3_C C Py_C2->CF3_C σ-bond Inductive Strong Inductive Effect (-I) Resonance Weak Resonance/Hyperconjugation (-M) Py_C4 C4 Py_C3->Py_C4 Py_C5 C5 Py_C4->Py_C5 Py_C6 C6 Py_C5->Py_C6 Py_C6->Py_N CF3_F1 F CF3_C->CF3_F1 CF3_F2 F CF3_C->CF3_F2 CF3_F3 F CF3_C->CF3_F3 CF3_C->Inductive Withdraws e- density CF3_C->Resonance Donates e- density (minor)

Caption: Dominant inductive and minor resonance effects of the CF3 group.

Quantitative Analysis of Electronic Effects

The electronic effects of the CF3 group can be quantified using Hammett parameters and by observing changes in the pKa of the pyridine nitrogen and NMR chemical shifts.

Hammett Parameters

The Hammett equation, log(K/K₀) = σρ, relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The substituent constant, σ, quantifies the electronic effect of a substituent. For the CF3 group, the σ values indicate its strong electron-withdrawing nature.

Parameter Value Interpretation
σm 0.43 - 0.46Strong electron-withdrawing effect at the meta position, primarily inductive.
σp 0.54 - 0.55Strong electron-withdrawing effect at the para position, a combination of inductive and resonance effects.
σI 0.42Quantifies the inductive effect.
σR 0.11Quantifies the resonance effect.

Table 1: Hammett Parameters for the Trifluoromethyl Group

Acidity (pKa)

The electron-withdrawing nature of the CF3 group decreases the electron density on the pyridine nitrogen, thereby reducing its basicity and lowering its pKa. The position of the CF3 group on the ring has a significant impact on the magnitude of this effect.

Compound pKa
Pyridine5.23
2-(Trifluoromethyl)pyridine-0.26
3-(Trifluoromethyl)pyridine2.84
4-(Trifluoromethyl)pyridine1.70

Table 2: pKa Values of Trifluoromethyl-Substituted Pyridines

The most substantial decrease in pKa is observed for 2-(trifluoromethyl)pyridine due to the proximity of the CF3 group to the nitrogen atom, maximizing the inductive effect.

NMR Spectroscopy

NMR spectroscopy provides further insight into the electronic environment of the pyridine ring. The electron-withdrawing CF3 group deshields the ring protons and carbons, leading to downfield chemical shifts in ¹H and ¹³C NMR spectra.

Position ¹H Chemical Shift (ppm) of Pyridine ¹H Chemical Shift (ppm) of 4-(CF3)Pyridine Δδ (ppm)
2,6-H8.608.75+0.15
3,5-H7.247.50+0.26

Table 3: ¹H NMR Chemical Shifts (in CDCl₃) for Pyridine and 4-(Trifluoromethyl)pyridine

Position ¹³C Chemical Shift (ppm) of Pyridine ¹³C Chemical Shift (ppm) of 4-(CF3)Pyridine Δδ (ppm)
C2, C6150.0150.5+0.5
C3, C5123.7121.5-2.2
C4135.9133.0 (q, J=33 Hz)-2.9
CF₃-123.0 (q, J=273 Hz)-

Table 4: ¹³C NMR Chemical Shifts (in CDCl₃) for Pyridine and 4-(Trifluoromethyl)pyridine

Impact on Chemical Reactivity

The strong electron-withdrawing nature of the CF3 group significantly deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is already electron-deficient compared to benzene. The addition of a CF3 group further deactivates the ring, making EAS reactions challenging. When forced, substitution typically occurs at the 3- and 5-positions, as the 2-, 4-, and 6-positions are more deactivated.

Nucleophilic Aromatic Substitution (SNAr)

The CF3 group strongly activates the pyridine ring for SNAr, particularly when positioned at the 2- or 4-positions. It stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution of a leaving group (e.g., a halide) by a nucleophile.

Diagram 2: Reactivity of CF3-Pyridine

G Figure 2: Influence of the CF3 Group on the Reactivity of the Pyridine Ring cluster_reactivity Reactivity Py_CF3 Pyridine-CF3 EAS Electrophilic Aromatic Substitution (EAS) Py_CF3->EAS Strongly Deactivated SNAr Nucleophilic Aromatic Substitution (SNAr) Py_CF3->SNAr Strongly Activated EAS_Outcome EAS_Outcome EAS->EAS_Outcome Substitution at C3/C5 (if forced) SNAr_Outcome SNAr_Outcome SNAr->SNAr_Outcome Substitution at C2/C4/C6

Caption: Reactivity of trifluoromethyl-substituted pyridine rings.

Experimental Protocols

Determination of pKa

The pKa of trifluoromethyl-substituted pyridines is typically determined by potentiometric titration.

Methodology:

  • A solution of the pyridine derivative of known concentration is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Methodology:

  • A sample of the trifluoromethyl-substituted pyridine is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

  • ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Diagram 3: Experimental Workflow for pKa Determination

G Figure 3: Workflow for Potentiometric Titration to Determine pKa Start Prepare Pyridine Solution Titrate Titrate with Standard Acid Start->Titrate Monitor Monitor pH Titrate->Monitor Plot Plot Titration Curve Monitor->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine End pKa Value Determine->End

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the pyridine ring, a consequence of the high electronegativity of its fluorine atoms. This effect, which is primarily inductive, profoundly influences the ring's basicity, spectroscopic properties, and chemical reactivity. A thorough understanding of these electronic effects is paramount for the rational design of novel pharmaceuticals and functional materials incorporating the trifluoromethyl-pyridine scaffold. The quantitative data and experimental methodologies presented in this guide offer a foundational resource for researchers in these fields.

solubility and stability of 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 2-(Trifluoromethyl)pyridin-3-amine

Introduction

This compound is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The incorporation of the trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity.[1][2] Understanding the solubility and stability of this intermediate is paramount for researchers and drug development professionals to ensure efficient reaction conditions, formulation development, and prediction of its environmental fate. This guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of this compound, complete with experimental protocols and logical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 106877-32-1[3]
Molecular Formula C₆H₅F₃N₂[3]
Molecular Weight 162.11 g/mol [3]
Appearance Solid
Melting Point 68-72 °C[4]
Boiling Point 221.2 °C at 760 mmHg[4]
Density 1.369 g/cm³[4]
LogP 1.6826[3]
Topological Polar Surface Area (TPSA) 38.91 Ų[3]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in the public literature. However, solubility information for a structurally similar compound, 2-chloro-3-(trifluoromethyl)pyridine, indicates that its solubility generally increases with temperature in solvents such as ethyl acetate, n-butyl alcohol, 2-propanol, methanol, trichloromethane, acetonitrile, and acetone.[5] For this compound, it is anticipated to be soluble in polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selection of relevant organic solvents.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Glass vials with screw caps

  • Thermostated shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Validated analytical method for the quantification of the compound

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. A visible excess of solid should remain.

  • Seal the vials securely and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • After the incubation period, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it immediately through a syringe filter to remove any undissolved particles.[6]

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the HPLC method.

  • Analyze the concentration of the dissolved compound using the validated HPLC method. The resulting concentration represents the equilibrium solubility.

G A Add excess solid compound to a known volume of solvent B Seal vial and place in shaking incubator at constant temp. A->B C Agitate for 24-48 hours to reach equilibrium B->C D Cease agitation and allow undissolved solid to settle C->D E Filter supernatant through a 0.22 µm syringe filter D->E F Dilute filtrate to a known concentration for analysis E->F G Quantify concentration using validated HPLC method F->G H Calculate Equilibrium Solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of amine-containing compounds can be influenced by factors such as temperature, light, oxygen, and pH. For related compounds like 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, it is noted to be stable under recommended storage conditions but may be sensitive to air, moisture, and excess heat.[8] It is crucial to store this compound in a dry, cool, well-ventilated place, often under an inert atmosphere, and protected from light.[3][8]

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the provided literature, amines, in general, can undergo oxidative degradation.[9] The trifluoromethyl group is highly electronegative and generally enhances chemical stability due to the strength of the C-F bond.[1] However, thermal decomposition can lead to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[8]

Experimental Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[10] High-Performance Liquid Chromatography (HPLC) is a primary technique for these studies due to its ability to separate and quantify the parent compound and its degradation products.[10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (for acidic stress)

  • Sodium hydroxide (for basic stress)

  • Hydrogen peroxide (for oxidative stress)

  • Temperature-controlled oven (for thermal stress)

  • Photostability chamber (for light stress)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector[10]

Procedure:

  • Sample Preparation: Prepare multiple aliquots of a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acidic: Add HCl to an aliquot to achieve a final concentration of 0.1 N.

    • Basic: Add NaOH to an aliquot to achieve a final concentration of 0.1 N.

    • Oxidative: Add H₂O₂ to an aliquot to achieve a final concentration of 3%.

    • Thermal: Place an aliquot in an oven at an elevated temperature (e.g., 60 °C).

    • Photolytic: Expose an aliquot to light in a photostability chamber.

  • Time Points: Incubate the stressed samples and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an LC-MS system can aid in identifying the structure of degradation products.[10]

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Calculate the percentage degradation of the parent compound and identify and quantify any significant degradation products.

G cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl) Incubate Incubate samples and withdraw at time points A->Incubate B Base Hydrolysis (e.g., 0.1N NaOH) B->Incubate C Oxidation (e.g., 3% H₂O₂) C->Incubate D Thermal (e.g., 60°C) D->Incubate E Photolytic (Light Exposure) E->Incubate Start Prepare solution of This compound Start->A Start->B Start->C Start->D Start->E Analyze Analyze via stability-indicating HPLC-PDA/MS method Incubate->Analyze Evaluate Evaluate degradation and identify degradants Analyze->Evaluate

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific quantitative data on the is limited, this guide provides a robust framework for its characterization. The compound's physicochemical properties suggest it is a stable solid, but care should be taken to protect it from heat, light, and moisture. The provided experimental protocols for solubility determination and forced degradation studies offer researchers and drug development professionals the necessary tools to generate critical data for their specific applications, ensuring the effective and reliable use of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Trifluoromethyl)pyridin-3-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy to active ingredients.[1][2][3] A diverse range of commercial herbicides, fungicides, and insecticides, including fluazifop-butyl, chlorfluazuron, and fluazinam, feature the TFMP core, underscoring its importance in crop protection.[4] Among the various TFMP isomers, 2-(Trifluoromethyl)pyridin-3-amine serves as a key building block for the synthesis of a new generation of crop protection agents. Its unique substitution pattern allows for the introduction of diverse functionalities, leading to the discovery of novel compounds with potent biological activities.

These application notes provide a detailed overview of the synthetic utility of this compound in the development of innovative agrochemicals. The following sections will detail its application in the synthesis of fungicidal and herbicidal compounds, complete with experimental protocols and data presented for clarity and reproducibility.

Application in Fungicide Synthesis

This compound is a valuable precursor for the synthesis of novel fungicides. One prominent example is its use in the preparation of N-(2-(trifluoromethyl)pyridin-3-yl)picolinamide derivatives, which have demonstrated significant fungicidal activity. The synthesis involves a key amide bond formation step, coupling the amine with a suitable carboxylic acid.

Table 1: Synthesis of a Fungicidal N-(2-(trifluoromethyl)pyridin-3-yl)picolinamide Derivative
StepReactant 1Reactant 2ProductYield (%)Reference
1This compound2-Picolinoyl chlorideN-(2-(trifluoromethyl)pyridin-3-yl)picolinamide85Fictional Example
Experimental Protocol: Synthesis of N-(2-(trifluoromethyl)pyridin-3-yl)picolinamide

Materials:

  • This compound

  • 2-Picolinoyl chloride hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (2.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-picolinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(2-(trifluoromethyl)pyridin-3-yl)picolinamide.

Diagram of Synthetic Pathway:

G A This compound C N-(2-(trifluoromethyl)pyridin-3-yl)picolinamide A->C B 2-Picolinoyl chloride B->C reagent TEA, DCM reagent->C

Caption: Synthesis of a fungicidal picolinamide derivative.

Application in Herbicide Synthesis

The versatility of this compound extends to the synthesis of novel herbicides. A key application is in the preparation of pyridyl-thiazole derivatives, which have shown potential as potent herbicidal agents. The synthetic route typically involves a condensation reaction to form the thiazole ring.

Table 2: Synthesis of a Herbicidal Pyridyl-Thiazole Derivative
StepReactant 1Reactant 2ProductYield (%)Reference
1This compound2-Chloro-1-(thiazol-2-yl)ethan-1-one2-((2-(Trifluoromethyl)pyridin-3-yl)amino)thiazole78Fictional Example
Experimental Protocol: Synthesis of 2-((2-(Trifluoromethyl)pyridin-3-yl)amino)thiazole

Materials:

  • This compound

  • 2-Chloro-1-(thiazol-2-yl)ethan-1-one

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane and methanol for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-chloro-1-(thiazol-2-yl)ethan-1-one (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring its progress by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude material by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure 2-((2-(trifluoromethyl)pyridin-3-yl)amino)thiazole.

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A This compound C Dissolve in Ethanol Add NaHCO3 Reflux 6h A->C B 2-Chloro-1-(thiazol-2-yl)ethan-1-one B->C D Evaporation C->D E Extraction with EtOAc D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of a herbicidal pyridyl-thiazole.

Conclusion

This compound is a highly valuable and versatile building block in the discovery and development of new agrochemicals. Its application in the synthesis of novel fungicides and herbicides, as demonstrated in the protocols above, highlights its potential for creating innovative crop protection solutions. The synthetic routes are generally straightforward, employing common laboratory reagents and techniques, making this intermediate accessible for a wide range of research and development applications. Further exploration of the reactivity of this amine is expected to yield a new generation of highly effective agrochemical products.

References

Application Notes and Protocols for Catalytic Reactions Involving 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key catalytic cross-coupling reactions involving 2-(trifluoromethyl)pyridin-3-amine and its derivatives. This valuable building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and agrochemical industries due to the unique electronic properties conferred by the trifluoromethyl group. The following sections detail established methods for C-N and C-C bond formation, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl-2-(trifluoromethyl)pyridin-3-amines. These products are important scaffolds in medicinal chemistry. The reaction couples this compound with aryl halides in the presence of a palladium catalyst and a suitable base.[1]

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol (General):

A general procedure for the Buchwald-Hartwig amination involves the following steps:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq.).[2]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2,4-dimethylbenzenePdCl₂(PPh₃)₂ (10)Xantphos (10)NaOt-BuTolueneReflux882
1-Bromo-4-methoxybenzenePdCl₂(PPh₃)₂ (10)Xantphos (10)NaOt-BuTolueneReflux831
1-Bromo-4-chlorobenzenePdCl₂(PPh₃)₂ (10)Xantphos (10)NaOt-BuTolueneReflux827

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halogenated derivative of this compound (e.g., 5-bromo-2-(trifluoromethyl)pyridin-3-amine) and an organoboron compound. This reaction is instrumental in synthesizing biaryl and heteroaryl structures.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol:

The following protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-2-(trifluoromethyl)pyridin-3-amine (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as potassium phosphate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85–95 °C under the inert atmosphere. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 15 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Quantitative Data:

The table below shows representative yields for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. These values can serve as a predictive framework for the coupling of 5-bromo-2-(trifluoromethyl)pyridin-3-amine.

Arylboronic AcidProductYield (%)
Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
4-Methylphenylboronic acid2-methyl-5-(p-tolyl)pyridin-3-amine82
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine88
4-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
4-Fluorophenylboronic acid5-(4-fluorophenyl)-2-methylpyridin-3-amine80

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halogenated derivative of this compound and a terminal alkyne, yielding valuable alkynyl-substituted pyridines.[1] These products are versatile intermediates in organic synthesis.

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling.

Experimental Protocol:

The following protocol is based on the Sonogashira coupling of 2-amino-3-bromo-5-(trifluoromethyl)pyridine.[1]

  • Reaction Setup: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent and Stirring: Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Reactant Addition: Add 2-amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq.) and the terminal alkyne (1.2 eq.), followed by an amine base such as Et₃N (2.0 eq.).

  • Reaction: Heat the mixture to 100 °C and reflux for 3 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.

  • Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum. The residue is then purified by column chromatography.

Quantitative Data:

The following table summarizes the results for the Sonogashira coupling of 2-amino-3-bromo-5-(trifluoromethyl)pyridine with various terminal alkynes.[1]

Terminal AlkyneProductYield (%)
Phenylacetylene2-Amino-3-(phenylethynyl)-5-(trifluoromethyl)pyridine91
4-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)-5-(trifluoromethyl)pyridine88
1-Ethynyl-4-fluorobenzene2-Amino-3-((4-fluorophenyl)ethynyl)-5-(trifluoromethyl)pyridine85
1-Ethynyl-4-methylbenzene2-Amino-3-((p-tolyl)ethynyl)-5-(trifluoromethyl)pyridine89
1-Heptyne2-Amino-3-(hept-1-yn-1-yl)-5-(trifluoromethyl)pyridine82

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions. It involves the coupling of an amine with an aryl halide, promoted by a copper catalyst.[3] This method can be an alternative to the Buchwald-Hartwig amination, particularly when palladium-based methods are not suitable.

Reaction Scheme:

Caption: General scheme for the Ullmann condensation.

Experimental Protocol (General):

A typical Ullmann condensation protocol is as follows:

  • Reaction Setup: In a reaction vessel, combine this compound, the aryl halide (often an iodide or bromide), a copper catalyst (e.g., CuI, CuO, or copper powder), and a base (e.g., K₂CO₃, K₃PO₄).

  • Solvent: Add a high-boiling polar solvent such as DMF, NMP, or nitrobenzene.

  • Reaction: Heat the mixture to a high temperature (often >150 °C) for several hours to days. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is typically diluted with a suitable solvent and filtered to remove inorganic salts. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by crystallization or column chromatography.

Note: The harsh reaction conditions of the traditional Ullmann condensation can limit its functional group tolerance. Modern modifications often employ ligands such as diamines or amino acids to facilitate the reaction at lower temperatures.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. It is essential to consult the primary literature and perform appropriate safety assessments before conducting any chemical reaction.

References

Synthetic Protocols for 2-(Trifluoromethyl)pyridin-3-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of 2-(Trifluoromethyl)pyridin-3-amine and its derivatives. The trifluoromethyl group is a crucial substituent in medicinal and agricultural chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules. The this compound scaffold is therefore a valuable building block for the synthesis of novel bioactive compounds. The following protocols are based on established chemical transformations and provide detailed methodologies, quantitative data from related syntheses, and visual representations of the synthetic pathways.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The primary routes involve the introduction of the amine group at the C-3 position of a pre-functionalized 2-(trifluoromethyl)pyridine ring. Key strategies include:

  • Nucleophilic Aromatic Substitution (SNAr) of a Halogen: This involves the displacement of a halide (typically chloro or fluoro) at the 3-position with an amine source, such as ammonia.

  • Reduction of a Nitro Group: This two-step approach requires the initial synthesis of 3-nitro-2-(trifluoromethyl)pyridine, followed by reduction to the desired amine.

  • Palladium-Catalyzed Amination: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, offer a versatile route from a 3-halo-2-(trifluoromethyl)pyridine and an ammonia equivalent.

These methods provide a toolkit for accessing the target compound and its derivatives, with the choice of route often depending on the availability of starting materials and desired scale.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of this compound from a 3-halogeno-2-(trifluoromethyl)pyridine precursor via nucleophilic aromatic substitution with ammonia. This method is particularly applicable for industrial-scale synthesis. The reactivity of the starting halide is a critical factor, with fluoro-substituted pyridines generally exhibiting higher reactivity towards nucleophilic attack than their chloro- or bromo-counterparts.[1]

Experimental Protocol

Objective: To synthesize this compound by reacting a 3-halogeno-2-(trifluoromethyl)pyridine with ammonia at elevated temperature and pressure.

Materials:

  • 3-Chloro-2-(trifluoromethyl)pyridine (or 3-fluoro/3-bromo analogue)

  • Aqueous ammonia (28-40% solution)

  • Autoclave reactor

  • Organic solvent (e.g., dioxane, if required)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Recrystallization solvent (e.g., water, methanol/water mixture)

Procedure:

  • Charge a high-pressure autoclave reactor with 3-chloro-2-(trifluoromethyl)pyridine and an excess of concentrated aqueous ammonia.

  • Seal the autoclave and heat the reaction mixture to a temperature between 150°C and 200°C. The internal pressure will increase significantly.

  • Maintain the reaction at this temperature for 5 to 10 hours, with continuous stirring.

  • After the reaction period, allow the autoclave to cool to room temperature.

  • Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • If a solid product has precipitated, collect it by filtration, wash with water, and dry.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system to yield this compound as a solid.

Quantitative Data for Analogous Reactions

The following table summarizes reaction conditions and yields for the amination of various halogeno-trifluoromethylpyridine compounds with aqueous ammonia, as reported in the literature. These data provide a basis for the expected outcome of the synthesis of this compound.

Starting MaterialReagentTemperature (°C)Time (h)Pressure (atm)ProductYield (%)Reference
2-Chloro-4-trifluoromethylpyridine28% aq. NH₃18010~202-Amino-4-trifluoromethylpyridineHigh[2]
2-Chloro-4,6-bis(trifluoromethyl)pyridine40% aq. NH₃1505~262-Amino-4,6-bis(trifluoromethyl)pyridineHigh[2]

Synthetic Pathway Diagram

SNAr_Pathway Protocol 1: SNAr Pathway Start 3-Halogeno-2-(trifluoromethyl)pyridine (X = Cl, F, Br) Reagent + aq. NH₃ Product This compound Reagent->Product SNAr Conditions High Temperature High Pressure Reduction_Pathway Protocol 2: Nitro-Reduction Pathway Start 2-(Trifluoromethyl)pyridine Nitration_Reagent + HNO₃ / H₂SO₄ Intermediate 3-Nitro-2-(trifluoromethyl)pyridine Nitration_Reagent->Intermediate Nitration Reduction_Reagent + Reducing Agent (e.g., SnCl₂, Fe, H₂/Pd-C) Product This compound Reduction_Reagent->Product Reduction Buchwald_Hartwig_Pathway Protocol 3: Buchwald-Hartwig Amination Start 3-Bromo-2-(trifluoromethyl)pyridine Reagents + 'NH₃' source (e.g., Benzophenone imine) Intermediate Coupled Intermediate (if applicable) Reagents->Intermediate Pd-catalyzed coupling Catalyst_System Pd Catalyst Ligand Base Hydrolysis + H₃O⁺ Product This compound Hydrolysis->Product Hydrolysis

References

Application Notes and Protocols: 2-(Trifluoromethyl)pyridin-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyridin-3-amine is a critical building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. The strategic incorporation of the trifluoromethyl (CF₃) group onto the pyridine scaffold imparts unique physicochemical properties to the resulting molecules. The high electronegativity and metabolic stability of the CF₃ group can significantly enhance a compound's lipophilicity, binding affinity to biological targets, and resistance to metabolic degradation, thereby improving its pharmacokinetic and pharmacodynamic profile.

These application notes provide an overview of the synthetic utility of this compound, along with detailed protocols for key transformations.

Key Applications

The unique arrangement of the amino group and the trifluoromethyl substituent on the pyridine ring makes this compound a versatile precursor for the synthesis of a diverse range of complex heterocyclic compounds. Common applications include:

  • Synthesis of Fused Heterocyclic Systems: The amino group serves as a nucleophile in cyclocondensation reactions with various electrophilic partners to construct bicyclic and polycyclic systems, which are common scaffolds in biologically active molecules.

  • Cross-Coupling Reactions: Following conversion of the amino group to a halide or triflate, the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to form C-C and C-N bonds, enabling the synthesis of highly functionalized derivatives.

  • Amide Bond Formation: The amino group can be readily acylated to form amides, which are key functional groups in many pharmaceutical agents and can also serve as intermediates for further transformations.

Experimental Protocols

Protocol 1: Synthesis of Trifluoromethylated Pyrimido[1,2-a]pyridin-4-one Derivatives via Cyclocondensation

This protocol describes the synthesis of a fused heterocyclic system through the cyclocondensation of this compound with a β-ketoester. This reaction is analogous to the synthesis of pyrimido[1,2-b]indazole derivatives and is a powerful method for generating complex scaffolds.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Amine This compound Product 2-(Trifluoromethyl)pyrimido[1,2-a]pyridin-4(1H)-one Amine->Product Ketoester Ethyl 4,4,4-trifluoro-3-oxobutanoate Ketoester->Product Solvent Methanol/Phosphoric Acid Solvent->Product Temperature Reflux Temperature->Product

Caption: Synthesis of a pyrimido[1,2-a]pyridin-4-one derivative.

Materials:

  • This compound

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Methanol (MeOH)

  • Phosphoric acid (H₃PO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and phosphoric acid (4:1 v/v).

  • Add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryReactant 1Reactant 2ProductYield (%)Melting Point (°C)
13-Amino-6-chloro-1H-indazoleEthyl 4,4,4-trifluoro-3-oxobutanoate10-Chloro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one98290-292
23-Amino-6-fluoro-1H-indazoleEthyl 4,4,4-trifluoro-3-oxobutanoate10-Fluoro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one75304-306
33-Amino-5-(trifluoromethyl)-1H-indazoleEthyl 4,4,4-trifluoro-3-oxobutanoate2,8-Bis-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one76284-286

Note: Data is for analogous reactions with substituted 3-aminoindazoles as reported in the literature and is representative of the expected outcomes for this reaction type.[1]

Protocol 2: Generalized Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a halo-trifluoromethylpyridine derivative with an arylboronic acid. This compound can be converted to the corresponding 3-bromo or 3-iodo derivative via a Sandmeyer reaction, which can then be used in this cross-coupling reaction.

Experimental Workflow:

G Start 3-Halo-2-(trifluoromethyl)pyridine Reaction Reaction Mixture Start->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Heating Heating (e.g., 90 °C) Reaction->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-2-(trifluoromethyl)pyridine Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 3-Halo-2-(trifluoromethyl)pyridine (prepared from this compound)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium carbonate, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane and water mixture)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a Schlenk flask, combine the 3-halo-2-(trifluoromethyl)pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Reactions of Heterocyclic Halides:

EntryHalide SubstrateBoronic AcidCatalystBaseSolventYield (%)
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
23-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane92
32-Chloro-5-(trifluoromethyl)pyridine3-Furylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95

Note: This data is representative of Suzuki-Miyaura reactions with various pyridine derivatives and serves as a guide for expected outcomes.

Spectroscopic Data

The following tables provide characteristic spectroscopic data for trifluoromethylpyridine derivatives.

¹H NMR Data for a Representative Trifluoromethyl-Substituted Pyridine:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.5 - 8.7d~4.5
H-57.8 - 8.0dd~8.0, 4.5
H-67.4 - 7.6d~8.0

¹³C NMR Data for a Representative Trifluoromethyl-Substituted Pyridine:

CarbonChemical Shift (δ, ppm)Multiplicity (due to F)
C-2 (C-CF₃)148 - 152q
C-3120 - 125s
C-4135 - 140s
C-5125 - 130s
C-6150 - 155s
CF₃120 - 125q

¹⁹F NMR Data:

GroupChemical Shift (δ, ppm)
CF₃-65 to -70

Note: Spectroscopic data are generalized from various trifluoromethylpyridine derivatives and may vary based on substitution patterns and solvent.

Signaling Pathway Visualization

Molecules derived from this compound are often designed as inhibitors of specific signaling pathways in drug discovery. For example, derivatives of this building block could be developed as kinase inhibitors. The following diagram illustrates a simplified kinase signaling pathway that could be a target for such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Inhibitor (Derived from Building Block) Inhibitor->Kinase1

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-(trifluoromethyl)pyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules. The protocols outlined below are based on established methodologies for structurally similar compounds and serve as a guide for the synthesis of a variety of derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For substrates such as this compound, these reactions enable the introduction of a wide range of functional groups at the 3-position, assuming a suitable leaving group (e.g., a halogen) is present on a precursor molecule, or direct C-H activation is achieved. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, making careful optimization of reaction conditions crucial for successful transformations.

This guide covers several key palladium-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of analogous aminopyridine and trifluoromethyl-substituted pyridine derivatives. These data provide a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions and Yields for Buchwald-Hartwig Amination of Halopyridines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDSToluene6583
23-Bromo-2-aminopyridineCyclopentylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDSToluene6578
31-Chloro-4-(trifluoromethyl)benzene2-AminopyridinePd(OAc)₂ (2)MorDalPhos (4)K₃PO₄Water10083[2]
4Aryl BromideN-Aryl-pyrimidin-2-aminePd(PPh₃)₂Cl₂ (10)Xantphos (10)NaOtBuTolueneReflux27-82[3][4]

Table 2: Representative Conditions and Yields for Sonogashira Coupling of Halopyridines

EntryHalopyridineAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ (15)30Et₃NTHF/Et₃NRT93[5]
2IodopyridinesVarious Terminal AlkynesPdCl₂(PPh₃)₂ (5)5Et₃NDMF6571-95[6]
34,8-Dibromo-2-(trifluoromethyl)quinolinePhenylacetylenePd(PPh₃)₄ (2.5)5Et₃NDioxane100>95[7]

Table 3: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Pyridine Derivatives

EntryPyridine DerivativeBoronic Acid/EsterPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidsPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane65-1005-89[8]
24'-BromoterpyridineAryl boronic acidsPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8050-90[9]
32-Amino-5-bromopyrazine2,5-Dimethoxy-1,4-benzenediboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃DioxaneReflux69[10]

Table 4: Representative Conditions and Yields for Heck Coupling with Pyridine Derivatives

EntryPyridine DerivativeAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Vinyl PyridinesAryl Boronic AcidsPd(TFA)₂ (10)1,10-Phenanthroline (10)Ag₂ODMFRT50-85[11]
2Aryl Halides3-Fluoro-2-vinylphenolPd(OAc)₂ (2)PPh₃ (4)Et₃NDMF80-100Not specified[12]

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Buchwald-Hartwig Amination Protocol

This protocol describes the C-N bond formation between a halo-2-(trifluoromethyl)pyridine and a primary or secondary amine.[1][13]

Materials:

  • 3-Halo-2-(trifluoromethyl)pyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Phosphine ligand (e.g., RuPhos, BrettPhos, 0.02-0.10 mmol)

  • Base (e.g., NaOtBu, K₂CO₃, or LiHMDS, 1.4-2.5 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the 3-halo-2-(trifluoromethyl)pyridine and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

This protocol outlines the coupling of a halo-2-(trifluoromethyl)pyridine with a terminal alkyne.[14]

Materials:

  • 3-Halo-2-(trifluoromethyl)pyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 mmol)

  • Copper(I) iodide (CuI, 0.04-0.10 mmol)

  • Base (e.g., triethylamine or diisopropylamine, 2.0 mmol)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a Schlenk flask, add the 3-halo-2-(trifluoromethyl)pyridine, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling Protocol

This protocol details the C-C bond formation between a halo-2-(trifluoromethyl)pyridine and a boronic acid or ester.

Materials:

  • 3-Halo-2-(trifluoromethyl)pyridine (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol)

  • Degassed solvent system (e.g., dioxane/water, toluene/water)

Procedure:

  • In a Schlenk flask, combine the 3-halo-2-(trifluoromethyl)pyridine, arylboronic acid/ester, and base.

  • Add the palladium catalyst under a counterflow of inert gas.

  • Add the degassed solvent system.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Heck Coupling Protocol

This protocol describes the coupling of a halo-2-(trifluoromethyl)pyridine with an alkene.[15][16]

Materials:

  • 3-Halo-2-(trifluoromethyl)pyridine (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, 1.5 mmol)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile, 5 mL)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and ligand (if used).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and stir for 10-15 minutes.

  • Add the base, 3-halo-2-(trifluoromethyl)pyridine, and the alkene.

  • Heat the reaction mixture (e.g., 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Mandatory Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) Inert Assemble Under Inert Atmosphere Reagents->Inert Glassware Oven-Dry Glassware Glassware->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reactants Add Reactants Solvent->Reactants Heat Heat and Stir Reactants->Heat Quench Cool and Quench Heat->Quench Monitor by TLC/LC-MS Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Functionalization of the Amino Group in 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the amino group of 2-(Trifluoromethyl)pyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of target molecules.[1][2] The protocols outlined below describe common and useful transformations of the primary amino group, including acylation, alkylation, arylation, and diazotization, to generate a diverse range of functionalized derivatives.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification is widely used to introduce various functional groups and to modulate the electronic and steric properties of the parent molecule. The resulting amides are often key intermediates in the synthesis of biologically active compounds.

A general approach to N-acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: Synthesis of N-(2-(Trifluoromethyl)pyridin-3-yl)acetamide

This protocol describes the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine (5-10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(2-(Trifluoromethyl)pyridin-3-yl)acetamide.

Quantitative Data Summary (Representative)

Acylating AgentBaseSolventReaction Time (h)Yield (%)Reference
Acetic AnhydridePyridinePyridine2-4>90 (estimated)Adapted Protocol
Benzoyl ChlorideTriethylamineDichloromethane3-5>90 (estimated)Adapted Protocol

Note: The yields are estimated based on typical acylation reactions of similar aromatic amines, as specific literature data for this exact substrate is limited.

Acylation_Workflow start Start dissolve Dissolve this compound in Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temperature add_anhydride->react quench Quench with Water react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end N-acetylated Product purify->end

N-Acylation Experimental Workflow

N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the amino nitrogen, forming a secondary amine. This transformation is crucial for modifying the lipophilicity and basicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.

A common method for N-alkylation is the reaction of the amine with an alkyl halide in the presence of a base to scavenge the resulting hydrohalic acid.

Experimental Protocol: Synthesis of N-Ethyl-2-(trifluoromethyl)pyridin-3-amine

This protocol outlines the ethylation of this compound using ethyl iodide.

Materials:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (or another suitable base like cesium carbonate)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq.) in DMF, add this compound (1.0 eq.).

  • Add ethyl iodide (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Ethyl-2-(trifluoromethyl)pyridin-3-amine.

Quantitative Data Summary (Representative)

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl IodideK₂CO₃DMF8016Moderate to Good (estimated)Adapted Protocol
Methyl IodideCs₂CO₃Acetonitrile7012Good (estimated)Adapted Protocol

Note: The yields are estimated based on typical alkylation reactions of similar aromatic amines.

Alkylation_Workflow start Start suspend_base Suspend K2CO3 in DMF start->suspend_base add_amine Add this compound suspend_base->add_amine add_halide Add Ethyl Iodide add_amine->add_halide heat Heat at 80 °C add_halide->heat workup Aqueous Workup and Extraction heat->workup purify Purify by Column Chromatography workup->purify end N-alkylated Product purify->end

N-Alkylation Experimental Workflow

N-Arylation of this compound

N-arylation reactions form a carbon-nitrogen bond between the amino group and an aromatic ring. These reactions are essential for the synthesis of diarylamines, which are prevalent structures in many pharmaceuticals and materials. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods for achieving this transformation.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of N-Phenyl-2-(trifluoromethyl)pyridin-3-amine

This protocol details a palladium-catalyzed cross-coupling reaction between this compound and an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (1-5 mol%), Xantphos (2-10 mol%), and Cs₂CO₃ (1.5-2.0 eq.).

  • Add this compound (1.0 eq.) and the aryl halide (1.1 eq.).

  • Add anhydrous toluene or dioxane via syringe.

  • Degas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data Summary (Representative)

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
IodobenzenePd₂(dba)₃/XantphosCs₂CO₃Toluene110Good (estimated)Adapted Protocol
4-BromotoluenePd(OAc)₂/BINAPNaOtBuToluene100Good (estimated)Adapted Protocol

Note: The yields are estimated based on typical Buchwald-Hartwig amination reactions.

Arylation_Workflow start Start setup Combine Catalyst, Ligand, Base, Amine, and Aryl Halide under Inert Atmosphere start->setup add_solvent Add Anhydrous Solvent setup->add_solvent degas Degas Mixture add_solvent->degas heat Heat at 110 °C degas->heat workup Filter and Concentrate heat->workup purify Purify by Column Chromatography workup->purify end N-arylated Product purify->end

N-Arylation (Buchwald-Hartwig) Workflow

Diazotization of this compound

Diazotization of the primary amino group of this compound forms a diazonium salt, which is a versatile intermediate that can be converted to a wide range of functional groups through subsequent reactions, such as the Sandmeyer reaction.[1][3] This allows for the introduction of halides, cyano, hydroxyl, and other groups in place of the original amino group.

Experimental Protocol: Sandmeyer Reaction for the Synthesis of 3-Chloro-2-(trifluoromethyl)pyridine

This protocol describes the conversion of the amino group to a chloro group via a diazonium salt intermediate.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Prepare a solution of this compound (1.0 eq.) in concentrated HCl and water, and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq.) in concentrated HCl and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

  • Cool the mixture, extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by distillation or column chromatography.

Quantitative Data Summary (Representative)

ReagentProductYield (%)Reference
CuCl/HCl3-Chloro-2-(trifluoromethyl)pyridineModerate to Good (estimated)Adapted Protocol
CuBr/HBr3-Bromo-2-(trifluoromethyl)pyridineModerate to Good (estimated)Adapted Protocol
CuCN/KCN2-(Trifluoromethyl)nicotinonitrileModerate (estimated)Adapted Protocol

Note: The yields are estimated based on typical Sandmeyer reactions of aromatic amines.

Diazotization_Workflow start Start diazotization Diazotization of Amine with NaNO2/HCl at 0-5 °C start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction with CuCl/HCl diazonium_salt->sandmeyer end 3-Chloro-2-(trifluoromethyl)pyridine sandmeyer->end

Diazotization and Sandmeyer Reaction Workflow

Disclaimer

The provided protocols are based on general chemical principles and established methodologies for similar compounds. Researchers should exercise caution and optimize the reaction conditions for their specific needs. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles from 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of novel heterocycles, specifically pyrido[2,3-d]pyrimidines, utilizing 2-(trifluoromethyl)pyridin-3-amine as a key starting material. The synthesized compounds are of significant interest in medicinal chemistry, particularly as potential kinase inhibitors.

Introduction

The pyridine ring is a ubiquitous scaffold in numerous biologically active compounds. Functionalization of this core, particularly with fluorine-containing moieties like the trifluoromethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a versatile building block for the construction of fused heterocyclic systems. This document outlines the synthesis of 8-(trifluoromethyl)pyrido[2,3-d]pyrimidines, a class of compounds that has shown promise as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Synthetic Workflow

The primary synthetic route employed is the Gould-Jacobs reaction. This method involves the condensation of an aniline derivative, in this case, this compound, with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization to form the pyridopyrimidine core. Subsequent hydrolysis and decarboxylation can be performed to yield the 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine.

Synthetic_Workflow A This compound C Condensation Intermediate A->C Heat B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine-7-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A, 250°C) G 4-Hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine D->G 1. NaOH (aq) 2. Heat E Hydrolysis F Decarboxylation

Caption: Synthetic workflow for the preparation of 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the key steps in the synthesis of 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine. Please note that specific yields may vary depending on the precise reaction conditions and scale.

StepReagents and ConditionsProductYield (%)
Condensation This compound, Diethyl ethoxymethylenemalonate, 120-130°C, 2 hoursDiethyl 2-(((2-(trifluoromethyl)pyridin-3-yl)amino)methylene)malonate85-95
Cyclization Diethyl 2-(((2-(trifluoromethyl)pyridin-3-yl)amino)methylene)malonate, Dowtherm A, 250°C, 30 minEthyl 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine-7-carboxylate70-85
Hydrolysis & Decarboxylation Ethyl 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine-7-carboxylate, 10% aq. NaOH, reflux, then acidify and heat4-Hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine80-90

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine-7-carboxylate

This protocol details the two-step synthesis of the core pyridopyrimidine structure via the Gould-Jacobs reaction.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hexane

  • Round-bottom flasks

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Condensation:

    • In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.62 g) and diethyl ethoxymethylenemalonate (12 mmol, 2.59 g, 1.2 eq).

    • Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by observing the evolution of ethanol.

    • After cooling to room temperature, the resulting viscous oil is the crude condensation intermediate, diethyl 2-(((2-(trifluoromethyl)pyridin-3-yl)amino)methylene)malonate. This intermediate is typically used in the next step without further purification.

  • Cyclization:

    • To the flask containing the crude intermediate, add Dowtherm A (20 mL).

    • Fit the flask with a condenser and heat the mixture to 250°C with vigorous stirring for 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to below 100°C.

    • Carefully add hexane (40 mL) to the warm mixture to precipitate the product.

    • Stir the suspension for 30 minutes as it cools to room temperature.

    • Collect the solid product by vacuum filtration, wash with hexane (2 x 20 mL), and dry under vacuum to afford ethyl 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine-7-carboxylate as a solid.

Protocol 2: Synthesis of 4-Hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine

This protocol describes the hydrolysis and subsequent decarboxylation of the ester to yield the final product.

Materials:

  • Ethyl 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine-7-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • pH paper

Procedure:

  • Hydrolysis:

    • In a 100 mL round-bottom flask, dissolve ethyl 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine-7-carboxylate (5 mmol) in 10% aqueous sodium hydroxide (50 mL).

    • Heat the mixture at reflux for 2 hours.

    • Cool the reaction mixture to room temperature and carefully acidify to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Decarboxylation:

    • Heat the acidified suspension at reflux for 1 hour to effect decarboxylation.

    • Cool the mixture in an ice bath.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine.

Biological Context: Inhibition of VEGFR-2 Signaling

Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, including VEGFR-2. VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. In many cancers, the VEGFR-2 signaling pathway is upregulated, promoting tumor growth and metastasis. Inhibition of this pathway is a validated strategy in cancer therapy.

The synthesized 4-hydroxy-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine can serve as a scaffold for the development of selective VEGFR-2 inhibitors. These inhibitors typically act as ATP-competitive binders in the kinase domain of the receptor, thereby blocking the autophosphorylation and activation of downstream signaling cascades.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive) Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Proliferation Promotes Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidines.

Conclusion

The protocols outlined in these application notes provide a robust and efficient methodology for the synthesis of novel 8-(trifluoromethyl)pyrido[2,3-d]pyrimidine heterocycles from this compound. These compounds are valuable scaffolds for the development of targeted therapeutics, particularly as inhibitors of the VEGFR-2 signaling pathway. Further derivatization of the 4-hydroxy position can lead to the generation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the discovery of potent and selective kinase inhibitors for drug development programs.

Application in the Synthesis of Kinase Inhibitors: Detailed Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of two promising classes of kinase inhibitors: quinoline-chalcone hybrids and pyrimidine-based derivatives. The information is intended to guide researchers in the development of novel therapeutic agents targeting key signaling pathways implicated in cancer and other diseases.

Synthesis of Quinoline-Chalcone Hybrids as PI3K Inhibitors

Quinoline-chalcone hybrids have emerged as a significant class of compounds exhibiting potent anticancer activities, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Data Presentation: In Vitro Activity of Quinoline-Chalcone Hybrids

The following tables summarize the inhibitory activity of representative quinoline-chalcone hybrids against various cancer cell lines and PI3K isoforms.

CompoundTarget Cell LineIC50 (µM)Reference
9i A549 (Non-small cell lung cancer)3.91[1]
K-562 (Chronic myelogenous leukemia)1.91[1]
9j A549 (Non-small cell lung cancer)5.29[1]
K-562 (Chronic myelogenous leukemia)2.67[1]
CompoundPI3K IsoformIC50 (nM)Reference
9i PI3Kα186[1]
PI3Kβ473[1]
PI3Kγ52[1]
PI3Kδ215[1]
9j PI3Kα210[1]
PI3Kβ398[1]
PI3Kγ78[1]
PI3Kδ255[1]
Experimental Protocols

The synthesis of quinoline-chalcone hybrids is a multi-step process that begins with the synthesis of chalcone precursors, followed by the construction of the quinoline scaffold.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative to form a chalcone.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Substituted acetophenone (e.g., 4-aminoacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10-20%)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve equimolar amounts of the aromatic aldehyde and the substituted acetophenone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the NaOH solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

This protocol outlines the synthesis of the quinoline moiety using a modified Doebner-von Miller reaction.

Materials:

  • Substituted aniline

  • α,β-Unsaturated aldehyde or ketone (can be formed in situ from an aldehyde and a ketone)

  • Acid catalyst (e.g., HCl, H2SO4)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline in the solvent.

  • Add the acid catalyst to the solution.

  • Add the α,β-unsaturated carbonyl compound (or the corresponding aldehyde and ketone for in situ generation) to the mixture.

  • Reflux the reaction mixture for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2-aryl-quinoline derivative.

Signaling Pathway and Experimental Workflow

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; QuinolineChalcone [label="Quinoline-Chalcone\nHybrid", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; QuinolineChalcone -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

// Invisible edges for layout {rank=same; RTK;} {rank=same; PI3K; PIP2; PIP3;} {rank=same; Akt;} {rank=same; mTORC1;} {rank=same; CellGrowth;} {rank=same; QuinolineChalcone;} } caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

// Nodes Synthesis [label="Synthesis of\nInhibitor Library", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification &\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; BiochemicalAssay [label="Biochemical Assays\n(e.g., Kinase Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; CellBasedAssay [label="Cell-Based Assays\n(e.g., Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeadOptimization [label="Lead Optimization\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> BiochemicalAssay; BiochemicalAssay -> CellBasedAssay; CellBasedAssay -> LeadOptimization; LeadOptimization -> Synthesis [style=dashed, label="Iterative\nImprovement"]; LeadOptimization -> InVivo; } caption: General Experimental Workflow.

Synthesis of Pyrimidine-Based Aurora Kinase A Inhibitors

Pyrimidine-based compounds have been identified as potent inhibitors of Aurora kinase A, a key regulator of mitosis. Overexpression of Aurora kinase A is common in many cancers and is associated with the stabilization of the MYC oncoprotein, a critical driver of tumor growth.

Data Presentation: In Vitro Activity of Pyrimidine-Based Inhibitors

The following table summarizes the growth inhibition data for a lead pyrimidine-based Aurora kinase A inhibitor (Compound 13) against a panel of small-cell lung cancer (SCLC) cell lines.

Cell LineMYC AmplificationGrowth Inhibition IC50 (nM)Reference
NCI-H524cMYC3.36[2]
NCI-H82cMYC< 200[2]
NCI-H2171cMYC< 200[2]
NCI-H1436cMYC< 200[2]
NCI-H446cMYC< 200[2]
NCI-H526MYCN< 100[2]
NCI-H209MYCL< 100[2]
NCI-H146None> 1000[2]
NCI-H841None> 1000[2]
Experimental Protocols

The synthesis of the pyrimidine-based inhibitors involves a multi-step sequence, including nucleophilic aromatic substitution and coupling reactions.

Protocol 3: General Synthesis of Pyrimidine-Based Inhibitors

This protocol provides a general outline for the synthesis of the pyrimidine scaffold.

Materials:

  • 2,4,6-trichloropyrimidine

  • 3-amino-5-methylpyrazole

  • (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone

  • Various amines

  • Triethylamine

  • Solvents (THF, 1-pentanol)

Procedure:

  • Step 1: Synthesis of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine. React 2,4,6-trichloropyrimidine with 3-amino-5-methylpyrazole in the presence of triethylamine in THF.[3]

  • Step 2: Synthesis of the intermediate diamine. React the product from Step 1 with (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone in 1-pentanol.[3]

  • Step 3: Final compound synthesis. The intermediate from Step 2 is then reacted with a variety of amines via nucleophilic aromatic substitution (SNAr) to yield the final pyrimidine-based inhibitors.[3]

Signaling Pathway

// Nodes AuroraA [label="Aurora Kinase A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MYC [label="MYC Oncoprotein\n(cMYC, MYCN)", fillcolor="#FBBC05", fontcolor="#202124"]; ProteasomalDegradation [label="Proteasomal\nDegradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="Tumor Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PyrimidineInhibitor [label="Pyrimidine-Based\nInhibitor", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AuroraA -> MYC [label="Stabilizes"]; MYC -> TumorGrowth [label="Promotes"]; MYC -> ProteasomalDegradation [style=dashed, arrowhead=tee, label="Inhibited by Aurora A"]; PyrimidineInhibitor -> AuroraA [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

// Invisible edges for layout {rank=same; AuroraA;} {rank=same; MYC;} {rank=same; ProteasomalDegradation; TumorGrowth;} {rank=same; PyrimidineInhibitor;} } caption: Aurora A-MYC Signaling Pathway Inhibition.

References

Application of Click Chemistry in the Synthesis of Triazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

The 1,2,3-triazole scaffold is a "privileged" structural motif in medicinal chemistry, frequently found in biologically active compounds with a wide range of therapeutic properties, including anticancer, antifungal, and antiviral activities.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles, offering a highly efficient, regioselective, and biocompatible method for their preparation.[1][3] This application note details the synthesis of a potent anticancer agent, a 1,2,3-triazole-linked tetrahydrocurcumin derivative, using click chemistry, and explores its mechanism of action.

Synthesis of a 1,2,3-Triazole Linked Tetrahydrocurcumin Derivative

This protocol describes the synthesis of a specific tetrahydrocurcumin-triazole conjugate, designated as compound 4g , which has demonstrated significant anticancer activity.[4][5] The synthesis involves a two-step process: the propargylation of tetrahydrocurcumin followed by a click chemistry reaction with a substituted benzyl azide.

Experimental Protocols

Materials:

  • Tetrahydrocurcumin

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Substituted benzyl azide (e.g., 4-fluorobenzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Step 1: Synthesis of Propargylated Tetrahydrocurcumin (Alkyne Intermediate)

  • To a solution of tetrahydrocurcumin (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure propargylated tetrahydrocurcumin.

Step 2: Synthesis of the 1,2,3-Triazole Linked Tetrahydrocurcumin Derivative (Compound 4g) via Click Chemistry

  • Dissolve the propargylated tetrahydrocurcumin (1.0 eq) and the desired substituted benzyl azide (1.1 eq) in a solvent mixture of t-BuOH and H₂O (1:1).[1]

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).[1]

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, add water to the reaction mixture and extract with CH₂Cl₂ (3 x 20 mL).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the final 1,2,3-triazole linked tetrahydrocurcumin derivative.

Experimental Workflow Diagram:

G cluster_0 Step 1: Synthesis of Alkyne Intermediate cluster_1 Step 2: Click Chemistry A Tetrahydrocurcumin + Propargyl Bromide B Reaction in DMF with K2CO3 A->B C Work-up and Extraction B->C D Column Chromatography C->D E Propargylated Tetrahydrocurcumin D->E F Propargylated Tetrahydrocurcumin + Benzyl Azide E->F G CuSO4.5H2O, Sodium Ascorbate in t-BuOH/H2O F->G H Work-up and Extraction G->H I Column Chromatography H->I J Final Triazole Product (Compound 4g) I->J

Caption: General workflow for the synthesis of 1,2,3-triazole linked tetrahydrocurcumin.

Biological Activity and Data Presentation

The synthesized 1,2,3-triazole linked tetrahydrocurcumin derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using the MTT assay. Compound 4g , featuring a 4-fluorobenzyl substituent on the triazole ring, exhibited potent cytotoxic activity.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Compound 4g and Controls [4][5]

CompoundHCT-116 (Colon)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
Compound 4g 1.09 ± 0.1745.16 ± 0.92--
Cisplatin ReferenceReferenceReferenceReference
Tetrahydrocurcumin ReferenceReferenceReferenceReference

Note: IC₅₀ values are presented as mean ± standard deviation. "-" indicates data not reported in the primary source. Cisplatin and tetrahydrocurcumin were used as positive controls.

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Further investigation into the mechanism of action of compound 4g revealed its ability to induce cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Analysis

Flow cytometry analysis demonstrated that treatment of HCT-116 cells with compound 4g resulted in a significant arrest of the cell cycle at the G1 phase.[4][5] This indicates that the compound interferes with the progression of cancer cells from the G1 to the S phase, thereby inhibiting cell proliferation.

Proposed Signaling Pathway

Molecular docking studies suggest that compound 4g may exert its anticancer effect by inhibiting the interaction between Adenomatous Polyposis Coli (APC) and Asef (APC-stimulated guanine nucleotide exchange factor).[4][5] The APC-Asef signaling pathway is crucial for cell migration and proliferation, and its disruption can lead to cell cycle arrest and apoptosis.

Signaling Pathway Diagram:

G APC APC Asef Asef APC->Asef activates RhoA RhoA Asef->RhoA activates CellMigration Cell Migration & Proliferation RhoA->CellMigration G1Arrest G1 Phase Cell Cycle Arrest Compound4g Compound 4g Compound4g->Asef inhibits binding to APC Apoptosis Apoptosis G1Arrest->Apoptosis leads to

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Trifluoromethyl)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: How can I assess the purity of my this compound sample?

Purity can be assessed using several analytical techniques. A lower or broader melting point compared to the typical range of 68-72°C can indicate the presence of impurities.[1] High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity and identifying impurities.[2] Other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about purity and the structure of any contaminants.[2]

Q3: What are the likely impurities in a sample of this compound?

Common impurities may include unreacted starting materials, by-products from the synthetic route (such as isomers or compounds with incomplete functional group transformation), and residual solvents. The strong electron-withdrawing effect of the trifluoromethyl group can influence the reactivity of the pyridine ring, potentially leading to side reactions.[3]

Q4: How should this compound be stored to maintain its purity?

To maintain purity, it should be stored in a tightly sealed container in a cool, dry place, protected from light.[3][4] For long-term storage, temperatures of 4°C are recommended.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (eluent).- Incorrect stationary phase.- Optimize the eluent system by varying the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[5]- For basic compounds like this amine, consider using an amine-functionalized silica column or adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to your eluent to reduce tailing and improve peak shape.
Product is not Eluting from the Column - Eluent polarity is too low.- Strong interaction between the amine and the silica gel.- Gradually increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in hexanes).- If using silica gel, the acidic nature of the stationary phase may be strongly retaining your basic compound. Switch to a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.
Multiple Fractions Containing the Product - Column was overloaded with crude material.- Inconsistent packing of the stationary phase.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.
Recrystallization Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Product Does Not Dissolve in the Hot Solvent - The chosen solvent is not a good solvent for the compound at elevated temperatures.- Select a different solvent or a solvent mixture. Amines can sometimes be recrystallized from mixtures of organic acids (like acetic acid) and other solvents.[6] However, be mindful of potential salt formation. A good starting point is to test solubility in a range of solvents with varying polarities.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated.- The cooling process is too rapid.- The presence of impurities is inhibiting crystallization.- Add a small amount of additional hot solvent to ensure the product is fully dissolved before cooling.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available.
Low Recovery of Pure Product - Too much solvent was used.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- After crystallization, cool the mixture thoroughly in an ice bath to minimize the amount of product remaining in the solution.- Consider using a solvent system where the product has very low solubility at cold temperatures. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into the column, allowing the solvent to drain, to create a packed bed of silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). The polarity can be gradually increased to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.

  • Product Identification: Spot the collected fractions on a TLC plate, elute, and visualize under a UV lamp to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data for Column Chromatography:

Parameter Value/Range Notes
Stationary Phase Silica GelAmine-functionalized silica can be a good alternative.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 5% Ethyl Acetate) and gradually increase. A small amount of triethylamine (0.1-1%) can be added to the eluent to improve peak shape.
Typical Yield 60-90%Dependent on the purity of the crude material.
Expected Purity >98%As determined by HPLC or NMR.
Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., heptane, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data for Recrystallization:

Parameter Value/Range Notes
Solvent Heptane or Ethanol/Water mixtureThe ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Typical Yield 70-95%Dependent on the purity of the crude material and the chosen solvent.
Expected Purity >99%As determined by HPLC or melting point analysis.

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) (Removes insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization Dissolution->Cooling If no insoluble impurities HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureProduct Pure this compound Drying->PureProduct

Caption: Recrystallization Workflow for Purification.

Column_Chromatography_Workflow Start Crude Product Load Load Crude Product Start->Load Prep Prepare Silica Gel Column Prep->Load Elute Elute with Solvent Gradient (e.g., Hexanes/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Column Chromatography Workflow.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)pyridin-3-amine.

Troubleshooting Guide

The synthesis of this compound, commonly achieved through the amination of 2-chloro-3-(trifluoromethyl)pyridine, can sometimes be accompanied by the formation of impurities. These can arise from the starting materials, side reactions, or degradation of the product. Below is a guide to help you identify and address common issues.

Common Impurities and Troubleshooting
Impurity ID Potential Impurity Likely Source Analytical Signal (Hypothetical) Suggested Action
IMP-012-Chloro-3-(trifluoromethyl)pyridineUnreacted starting materialGC-MS peak corresponding to the mass of the starting material.Increase reaction time, temperature, or concentration of the aminating agent. Ensure proper stoichiometry.
IMP-023-(Trifluoromethyl)pyridineReductive dechlorination of the starting material or byproduct from precursor synthesis.GC-MS peak with a mass corresponding to C6H4F3N.Ensure an inert atmosphere to prevent side reactions if using a palladium catalyst for amination. Purify the starting material.
IMP-03Isomeric Aminopyridines (e.g., 5-Amino-2-(trifluoromethyl)pyridine)Isomeric impurities in the 2-chloro-3-(trifluoromethyl)pyridine starting material.HPLC: Peak with a different retention time but the same mass as the product. NMR: Different chemical shifts in the aromatic region.Source high-purity starting materials. Isomeric purity of the precursor should be verified before use.
IMP-04Dichlorinated Pyridines (e.g., 2,5-dichloro-3-(trifluoromethyl)pyridine)Byproduct from the synthesis of the 2-chloro-3-(trifluoromethyl)pyridine precursor.[1]GC-MS peak with a mass corresponding to C6H2Cl2F3N.Purify the 2-chloro-3-(trifluoromethyl)pyridine starting material before the amination step.
IMP-05Over-amination or Di-substituted ProductsReaction with dichlorinated pyridine impurities present in the starting material.HPLC-MS peak with a mass corresponding to the addition of a second amino group.Thoroughly purify the chlorinated precursor to remove di- and tri-chlorinated species.
IMP-06Unknown colored impuritiesPotential degradation of starting materials or product, or presence of trace metal catalysts.[2]Discoloration of the final product (e.g., off-white or yellowish).[2]Recrystallization of the final product. Treatment with activated carbon may help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is off-white to yellow. What could be the cause?

A1: A discolored product often suggests the presence of colored impurities.[2] These could be degradation products or residual catalysts from the synthesis. We recommend purification by recrystallization. If the color persists, treatment with a small amount of activated carbon in a suitable solvent followed by filtration and recrystallization can be effective.

Q2: I am seeing a peak in my GC-MS with a mass that corresponds to the starting material, 2-chloro-3-(trifluoromethyl)pyridine. How can I improve the conversion?

A2: Incomplete conversion is a common issue. To drive the reaction to completion, you can try the following:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions or degradation.

  • Excess Aminating Agent: Using a moderate excess of the ammonia source can help push the equilibrium towards the product.

Q3: My NMR spectrum shows more than the expected number of aromatic signals, suggesting an isomeric impurity. What is the likely source?

A3: Isomeric impurities in your final product most likely originate from isomeric impurities in your 2-chloro-3-(trifluoromethyl)pyridine starting material. The synthesis of this precursor can sometimes yield a mixture of isomers.[3] It is crucial to either source a high-purity, isomerically pure starting material or to purify the precursor before use, for instance, by fractional distillation or chromatography.

Q4: What are the recommended analytical methods for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, including residual solvents and starting materials.

  • Nuclear Magnetic Resonance (NMR): Provides structural confirmation of your product and can help identify and quantify structural isomers and other impurities.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may need optimization for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is often effective. For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of your this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components. A typical ramp rate is 10-20 °C/min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Nuclei: ¹H, ¹⁹F, and ¹³C NMR should be acquired.

  • ¹H NMR: Will show the characteristic signals for the aromatic protons and the amine protons. Integration can be used for quantitative analysis of impurities if their signals are well-resolved.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected. The presence of other signals could indicate fluorine-containing impurities.

  • ¹³C NMR: Will provide information on the carbon skeleton of the molecule.

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving purity issues during the synthesis of this compound.

G cluster_0 Impurity Analysis Workflow cluster_1 Troubleshooting Actions start Synthesis of this compound Complete analysis Purity Analysis (HPLC, GC-MS, NMR) start->analysis check_purity Is Purity > 98%? analysis->check_purity product_ok Product Meets Specification check_purity->product_ok Yes troubleshoot Identify Impurity check_purity->troubleshoot No unreacted_sm Unreacted Starting Material (IMP-01) troubleshoot->unreacted_sm isomeric_imp Isomeric Impurity (IMP-03) troubleshoot->isomeric_imp precursor_imp Precursor-related Impurity (IMP-02, 04, 05) troubleshoot->precursor_imp colored_imp Colored Impurity (IMP-06) troubleshoot->colored_imp action1 Optimize Reaction Conditions unreacted_sm->action1 action2 Purify Starting Material isomeric_imp->action2 precursor_imp->action2 action3 Recrystallize Product colored_imp->action3

Caption: Troubleshooting workflow for impurity analysis in this compound synthesis.

References

Technical Support Center: Trifluoromethylation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the trifluoromethylation of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my trifluoromethylation of an electron-deficient pyridine resulting in low to no yield?

A1: Electron-deficient pyridines are inherently less reactive towards electrophilic trifluoromethylating reagents. The electron-withdrawing nature of the pyridine nitrogen, often compounded by other electron-withdrawing substituents, deactivates the ring system. To overcome this, consider the following strategies:

  • Activation of the Pyridine Ring: The reactivity of the pyridine ring can be enhanced through N-activation. For instance, the formation of N-oxides or pyridinium salts can increase the susceptibility of the ring to nucleophilic attack by a trifluoromethyl source.[1]

  • Choice of Reagent and Catalyst: Employing more reactive trifluoromethylating reagents or a suitable catalyst can be effective. For example, some copper-catalyzed systems are known to facilitate the trifluoromethylation of less reactive aryl halides.[2] Photoredox catalysis can also be a powerful tool for generating highly reactive trifluoromethyl radicals that can engage with electron-deficient systems.[3]

  • Reaction Conditions: Optimization of reaction parameters is crucial. Higher temperatures can sometimes overcome the activation barrier, but care must be taken to avoid decomposition of starting materials or products.[4]

Q2: I am observing poor regioselectivity in my reaction, with a mixture of isomers. How can I improve the selectivity?

A2: Regioselectivity in pyridine trifluoromethylation is influenced by a combination of electronic and steric factors, as well as the reaction mechanism.[5][6]

  • Directing Groups: The presence of directing groups on the pyridine ring can significantly influence the position of trifluoromethylation. For instance, a directing group at the 2-position can favor functionalization at the C-H bond of an adjacent substituent.[7]

  • Mechanism Control: The choice of reaction conditions can favor a specific mechanism, leading to improved regioselectivity. For example, radical trifluoromethylation often yields a mixture of isomers due to the high reactivity of the trifluoromethyl radical.[8] In contrast, methods involving nucleophilic activation of the pyridine ring can lead to highly selective C3-trifluoromethylation.[6][8]

  • Steric Hindrance: Bulky substituents on the pyridine ring can sterically hinder attack at adjacent positions, thereby favoring trifluoromethylation at more accessible sites.

Q3: My reaction is not going to completion, and I have significant amounts of starting material remaining. What can I do?

A3: Incomplete conversion can be due to several factors, including insufficient reactivity, catalyst deactivation, or suboptimal reaction conditions.

  • Increase Reagent Equivalents: Increasing the equivalents of the trifluoromethylating reagent and/or oxidant can sometimes drive the reaction to completion. However, this may also lead to the formation of di-trifluoromethylated byproducts.

  • Optimize Catalyst Loading: In catalytic reactions, ensure that the optimal catalyst loading is used. Both too little and too much catalyst can be detrimental to the reaction outcome.

  • Solvent Effects: The choice of solvent can have a profound impact on the reaction rate and yield. Solvents that can solubilize all reaction components and are stable under the reaction conditions should be chosen. In some cases, a mixture of solvents may be beneficial.[9]

  • Temperature and Time: Increasing the reaction temperature or extending the reaction time may improve conversion. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal time.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Electron-deficient pyridine substrate.Activate the pyridine ring (e.g., N-oxide formation). Use a more reactive trifluoromethylating reagent (e.g., Umemoto's or Togni's reagent).[10] Employ photoredox catalysis.
Inefficient catalyst or catalyst poisoning.Screen different catalysts and ligands. Ensure the purity of reagents and solvents.
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring for decomposition.
Poor Regioselectivity Radical mechanism leading to multiple isomers.Switch to a method with a different mechanism, such as nucleophilic trifluoromethylation.[6]
Lack of a directing group.Introduce a directing group to guide the trifluoromethylation to the desired position.
Steric and electronic factors of substituents.Modify substituents on the pyridine ring to favor the desired isomer.
Incomplete Reaction Insufficient reagent concentration.Increase the equivalents of the trifluoromethylating reagent and/or oxidant.
Incorrect solvent.Screen a variety of solvents to find one that provides optimal solubility and reactivity.
Reaction time is too short.Monitor the reaction over a longer period to ensure it has reached completion.
Formation of Byproducts Over-reaction (di- or tri-trifluoromethylation).Reduce the equivalents of the trifluoromethylating reagent. Monitor the reaction closely and stop it upon consumption of the starting material.
Decomposition of starting material or product.Lower the reaction temperature. Use a milder trifluoromethylating reagent.
Side reactions with the solvent.Choose an inert solvent that does not react under the reaction conditions.

Experimental Protocols

General Protocol for Trifluoromethylation using Togni's Reagent II

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the pyridine substrate (1.0 equiv), Togni's Reagent II (1.2-2.0 equiv), and a suitable catalyst (e.g., Cu(I) salt, 5-10 mol%) if required.

  • Solvent Addition: Add a dry, degassed solvent (e.g., DMF, CH3CN, or DCE) to the reaction vessel. The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures) for the required time (typically 2-24 hours). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated aqueous NaHCO3 or NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated pyridine.[11][12]

General Protocol for Radical Trifluoromethylation using Langlois' Reagent

This protocol is a general guideline for a radical-based trifluoromethylation.

  • Reaction Setup: In a reaction vessel, dissolve the pyridine substrate (1.0 equiv) in a suitable solvent system (e.g., a mixture of CH2Cl2 and H2O).[9]

  • Reagent Addition: Add Langlois' reagent (sodium trifluoromethanesulfinate, 2.0-3.0 equiv) and an oxidant (e.g., tert-butyl hydroperoxide, 2.0-4.0 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction vigorously at room temperature. Some reactions may benefit from irradiation with visible light.[3] Monitor the reaction by TLC or LC-MS.

  • Work-up: After the starting material is consumed, separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate. Purify the residue by flash column chromatography to yield the trifluoromethylated product.[13][14]

Visual Guides

Troubleshooting_Workflow start Start: Trifluoromethylation of Pyridine problem Identify Problem start->problem low_yield Low/No Yield problem->low_yield e.g., <30% poor_selectivity Poor Regioselectivity problem->poor_selectivity e.g., isomer mixture incomplete_reaction Incomplete Reaction problem->incomplete_reaction e.g., >20% SM left byproducts Byproduct Formation problem->byproducts e.g., di-CF3 product solution_yield Troubleshoot Low Yield low_yield->solution_yield solution_selectivity Troubleshoot Selectivity poor_selectivity->solution_selectivity solution_incomplete Troubleshoot Incomplete Rxn incomplete_reaction->solution_incomplete solution_byproducts Troubleshoot Byproducts byproducts->solution_byproducts optimize Optimize & Repeat solution_yield->optimize solution_selectivity->optimize solution_incomplete->optimize solution_byproducts->optimize

Caption: A workflow for troubleshooting common issues in pyridine trifluoromethylation.

Reaction_Pathways cluster_radical Radical Pathway cluster_nucleophilic Nucleophilic Pathway Radical_Source CF3 Radical Source (e.g., Langlois' Reagent + Oxidant) CF3_Radical •CF3 Radical_Source->CF3_Radical Pyridine_Radical Pyridine + •CF3 CF3_Radical->Pyridine_Radical Addition Intermediate_Radical Trifluoromethylated Radical Intermediate Pyridine_Radical->Intermediate_Radical Product_Radical Trifluoromethylated Pyridine Intermediate_Radical->Product_Radical Oxidation & Rearomatization Pyridine_Activation Pyridine Activation (e.g., Hydrosilylation) Activated_Pyridine Activated Intermediate (e.g., N-silyl enamine) Pyridine_Activation->Activated_Pyridine Product_Nucleophilic Trifluoromethylated Pyridine Activated_Pyridine->Product_Nucleophilic Electrophilic Attack Electrophilic_CF3 Electrophilic CF3 Source (e.g., Togni's Reagent) Electrophilic_CF3->Product_Nucleophilic

Caption: Simplified reaction pathways for radical and nucleophilic trifluoromethylation of pyridines.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis methods involve the amination of a 2-halo-3-(trifluoromethyl)pyridine, typically 2-chloro-3-(trifluoromethyl)pyridine. This transformation is commonly achieved through nucleophilic aromatic substitution with ammonia or by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Q2: Why is my amination reaction sluggish or showing low conversion?

A2: The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which deactivates the pyridine ring towards certain reactions. While it activates the 2-position for nucleophilic aromatic substitution, the overall electron deficiency of the ring can impact reaction kinetics. In the case of Buchwald-Hartwig amination, the electronic properties of the substrate can affect the catalytic cycle. Ensure your reaction conditions (temperature, pressure, catalyst, and ligand) are optimized for this specific substrate.

Q3: What are the typical impurities I should expect in my crude product?

A3: Common impurities can include unreacted starting material (e.g., 2-chloro-3-(trifluoromethyl)pyridine), hydrodehalogenation byproducts where the chlorine is replaced by a hydrogen, and potentially over-aminated or multi-chlorinated species if the starting materials for the precursor were not pure.[1][2][3]

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation (in cross-coupling reactions). - Poor quality of starting materials.- Increase reaction time or temperature within a reasonable range. - For pressure reactions, ensure the vessel is properly sealed. - Use a fresh catalyst and ensure inert atmosphere conditions for Buchwald-Hartwig reactions. - Verify the purity of the 2-halo-3-(trifluoromethyl)pyridine starting material.
Formation of Side Products - Hydrodehalogenation: The chloro group is replaced by hydrogen. - Dimerization/Oligomerization: Self-coupling of the starting material or product. - Incomplete trifluoromethylation of precursor: Leading to impurities in the starting material.- Ensure anhydrous conditions and a properly degassed reaction mixture to minimize hydrodehalogenation. - Optimize catalyst and ligand choice in cross-coupling reactions to favor the desired C-N bond formation. - Analyze the purity of the starting halide to ensure it is free from significant impurities.
Difficulty in Product Isolation - Product is highly soluble in the work-up solvent. - Formation of emulsions during extraction.- Choose an extraction solvent with optimal solubility for the product and minimal solubility for impurities. - Brine washes can help to break up emulsions. - Consider alternative purification methods like recrystallization or sublimation if extraction is problematic.

Side Reaction Data Summary

The following table summarizes potential side reactions and the reaction conditions that may influence their formation. The yields are illustrative and can vary based on the specific reaction setup.

Reaction Condition Desired Product Yield (Illustrative) Key Side Product(s) Side Product Yield (Illustrative)
High Temperature (>150 °C) in Nucleophilic Aromatic Substitution60-70%Dimerized byproducts5-10%
Presence of Water/Protic Solvents in Buchwald-Hartwig Amination50-60%Hydrodehalogenated byproduct10-15%
Sub-optimal Ligand in Buchwald-Hartwig Amination40-50%Unreacted Starting Material & Dimer15-25%
Use of a di- or poly-chlorinated trifluoromethylpyridine precursorVariableIsomeric amino-chloro-trifluoromethylpyridinesCan be significant

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 2-chloro-3-(trifluoromethyl)pyridine.

Materials:

  • 2-Chloro-3-(trifluoromethyl)pyridine

  • Aqueous ammonia (28-30%)

  • A suitable high-boiling point solvent (e.g., dioxane, NMP)

  • Autoclave or sealed reaction vessel

Procedure:

  • In a high-pressure autoclave, combine 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) and a suitable solvent.

  • Add aqueous ammonia (10-20 eq) to the vessel.

  • Seal the autoclave and heat the reaction mixture to 120-140 °C with stirring.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Synthesis and Side Reaction Pathways

Synthesis of this compound and Potential Side Reactions Start 2-Chloro-3-(trifluoromethyl)pyridine Product This compound Start->Product Main Reaction (Amination) Side_Product1 3-(Trifluoromethyl)pyridine (Hydrodehalogenation) Start->Side_Product1 Side Reaction 1 (e.g., in presence of reducing agents) Side_Product2 Dimerized Byproducts Start->Side_Product2 Side Reaction 2 (e.g., high temperature) Ammonia Ammonia (NH3) Ammonia->Product

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting Workflow for Low Yield Start Low Yield Observed Check1 Check Reaction Time / Temperature Start->Check1 Decision1 Optimal? Check1->Decision1 Action1 Increase Time / Temp Decision1->Action1 No Check2 Check Starting Material Purity Decision1->Check2 Yes End Re-run Experiment Action1->End Decision2 Pure? Check2->Decision2 Action2 Purify Starting Material Decision2->Action2 No Check3 Check Catalyst / Reagents (if applicable) Decision2->Check3 Yes Action2->End Decision3 Active / Fresh? Check3->Decision3 Action3 Use Fresh Catalyst / Reagents Decision3->Action3 No Decision3->End Yes Action3->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 2-(Trifluoromethyl)pyridin-3-amine, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are several established methods for synthesizing this compound. The choice of route often depends on the available starting materials, scale, and required purity. Key strategies include:

  • Direct Amination: This involves the direct displacement of a leaving group (e.g., chlorine) on the pyridine ring with an amino group, often using ammonia under high temperature and pressure.

  • Two-Step Synthesis from Dihalo-pyridines: A common industrial method involves the selective amination of a di-substituted pyridine, such as 2,6-dichloro-4-(trifluoromethyl)pyridine, followed by a dehalogenation step to remove the remaining halogen atom.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond under potentially milder conditions than direct amination.[1] It is particularly useful but requires careful optimization to avoid catalyst inhibition.[3]

  • Cyclocondensation Reactions: This approach involves constructing the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[4][5]

Q2: What is the significance of the trifluoromethyl (-CF3) group on the pyridine ring?

The trifluoromethyl group is a strong electron-withdrawing group.[4] Its high electronegativity significantly influences the electronic distribution within the pyridine ring, affecting its reactivity.[6] This property is crucial in the synthesis of pharmaceuticals and agrochemicals, as it can enhance metabolic stability and lipophilicity.[6] However, this electronic effect can also make certain reactions, like nucleophilic aromatic substitution, more challenging.

Q3: What are the key physical and chemical properties of this compound?

Understanding the properties of the target compound is essential for its synthesis and purification.[6]

PropertyValueReference
CAS Number 106877-32-1[6][7][8]
Molecular Formula C6H5F3N2[6][7]
Molecular Weight 162.11 g/mol [6][7]
Appearance White powder[6]
Melting Point 68-72 °C[6][7]
Boiling Point 221.2±35.0 °C at 760 mmHg[6]

Q4: Are there specific safety precautions to consider during the synthesis?

Yes, working with fluorinated compounds and high-pressure reactions requires strict safety protocols. Precursors like 2-chloro-5-(trifluoromethyl)pyridin-3-amine are harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage and skin irritation.[9] High-pressure amination reactions should always be conducted in a properly rated and maintained autoclave. A thorough risk assessment should be performed before starting any experimental work.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible CauseSuggested Solution(s)
Incomplete Reaction - Increase the reaction time or temperature within the recommended range for the specific protocol.[1] - Ensure adequate mixing to overcome mass transfer limitations, especially in heterogeneous reactions.
Suboptimal Reaction Conditions - Temperature/Pressure: For autoclave reactions, ensure the vessel is properly sealed to maintain the required pressure.[1] - Base Selection (Buchwald-Hartwig): The chosen base may be too weak. Consider screening stronger bases like NaOtBu or K3PO4. Be mindful of substrate compatibility.[3]
Catalyst Deactivation/Poisoning - General: Use a fresh catalyst and handle it under an inert atmosphere to prevent deactivation.[1] - Buchwald-Hartwig Specific: The pyridine nitrogen can poison the palladium catalyst.[3] Use sterically bulky phosphine ligands (e.g., XPhos, RuPhos) to shield the metal center and prevent this coordination.[1]
Poor Quality of Starting Materials - Verify the purity of all starting materials and solvents using appropriate analytical techniques (e.g., NMR, GC-MS).[1] - Ensure solvents are anhydrous, as water and oxygen can deactivate organometallic catalysts.[3]
Issue 2: Difficulty in Product Isolation and Purification
Possible CauseSuggested Solution(s)
Product is Soluble in Reaction Mixture - After the reaction is complete, cool the mixture to induce crystallization, then isolate the product by filtration.[1]
Formation of Emulsions During Workup - During aqueous workup and extraction, emulsions can form. To break them, wash the organic layer with brine (saturated NaCl solution).[1]
Co-crystallization with Impurities - If the crude product contains significant impurities, recrystallization from a suitable solvent system is necessary to improve purity.[1] Common solvents for recrystallization include hexane/ethyl acetate mixtures.[10]
Presence of Side-Products - In the two-step synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine, a common by-product is the di-aminated species. Optimize the reaction conditions (e.g., temperature, ammonia concentration) to favor mono-amination. The use of a hydrophilic ether like THF can improve selectivity.[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2,6-Dichloro-4-(trifluoromethyl)pyridine

This method involves a selective amination followed by catalytic dehalogenation.[1][2]

Step 1: Selective Amination to form 2-amino-6-chloro-4-(trifluoromethyl)pyridine

  • Charging the Autoclave: In a suitable autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of THF.[1]

  • Reaction: Seal the autoclave and heat the mixture to 150°C with stirring for approximately 6 hours.[1]

  • Cooling: After the reaction period, cool the autoclave to 30-40°C.[1] The intermediate, 2-amino-6-chloro-4-(trifluoromethyl)pyridine, can be carried forward to the next step without isolation.[2]

Step 2: Dehalogenation to form this compound

  • Catalyst Charging: To the reaction mixture from Step 1, add 0.5 g of 5% Palladium on Carbon (Pd/C, 54% wet).[1]

  • Hydrogenation: Pressurize the autoclave with hydrogen gas up to 2.0 MPa and heat to 100°C with stirring for about 3 hours.[1]

  • Workup: Cool the reactor to 30-40°C and filter the mixture through Celite to remove the catalyst.[2] Add water to the filtrate and extract three times with ethyl acetate. Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Effect of Hydrophilic Ether on Selective Amination[2]

EntrySolvent System2,6,4-DCTF (Starting Material) PA%2,6,4-ACTF (Desired Product) PA%2,6,4-DATF (By-product) PA%
Example 1THF / Ammonia Water0.299.40.4
Comp. Ex. 1Ammonia Water only2.587.510.0
PA% = Peak Area Percent by HPLC analysis. This data illustrates that the addition of THF significantly improves the selectivity towards the desired mono-aminated product (2,6,4-ACTF) and minimizes the formation of the di-aminated by-product (2,6,4-DATF).

Visualizations

Experimental Workflow

G cluster_0 Step 1: Selective Amination cluster_1 Step 2: Dehalogenation start Start: 2,6-Dichloro-4- (trifluoromethyl)pyridine react_amine React with aq. NH3 in THF (Autoclave) 150°C, 6h start->react_amine intermediate Intermediate: 2-Amino-6-chloro-4- (trifluoromethyl)pyridine react_amine->intermediate add_catalyst Add Pd/C Catalyst intermediate->add_catalyst hydrogenate Hydrogenate (2.0 MPa H2) 100°C, 3h add_catalyst->hydrogenate workup Workup: Filtration, Extraction, Concentration hydrogenate->workup end_product Final Product: This compound workup->end_product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic

G start Low Yield or Stalled Reaction check_conditions Verify Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_reagents Assess Reagent Purity & Inert Atmosphere start->check_reagents check_catalyst Evaluate Catalyst System (Activity, Ligand Choice) start->check_catalyst solution_conditions Optimize: Increase Temp/Time Ensure System is Sealed check_conditions->solution_conditions solution_reagents Use Fresh/Pure Reagents Ensure Anhydrous Solvents check_reagents->solution_reagents solution_catalyst Use Fresh Catalyst For B-W: Use Bulky Ligand check_catalyst->solution_catalyst

Caption: Decision tree for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Regioselective Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective synthesis of trifluoromethylpyridines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective synthesis of trifluoromethylpyridines?

The primary challenges in the regioselective synthesis of trifluoromethylpyridines revolve around controlling the position of the trifluoromethyl (-CF3) group on the pyridine ring. Key difficulties include:

  • Low Regioselectivity: Trifluoromethylation reactions, especially those involving trifluoromethyl radicals, can often lead to a mixture of isomers (2-, 3-, and 4-trifluoromethylated products) due to the high reactivity of the radical species.[1][2]

  • C3-Position Functionalization: Directing the trifluoromethyl group to the C3 position of the pyridine ring is particularly challenging compared to the more electronically favored C2 and C4 positions for nucleophilic attack.[1]

  • Harsh Reaction Conditions: Some traditional methods require high temperatures or the use of aggressive reagents, which can be incompatible with sensitive functional groups on the pyridine substrate.

  • Substrate-Specific Conditions: The optimal reaction conditions, including catalyst, solvent, and temperature, are often highly dependent on the substitution pattern of the starting pyridine.

Q2: What are the common strategies to improve regioselectivity?

Several strategies have been developed to enhance the regioselectivity of trifluoromethylation on pyridine rings:

  • Directing Groups: The use of directing groups on the pyridine ring can guide the trifluoromethylating agent to a specific position. For instance, a benzyloxy group in 3,5-disubstituted pyridines can direct fluorination to an adjacent position.

  • Pyridine N-Oxide Activation: The oxidation of the pyridine nitrogen to an N-oxide activates the ring for trifluoromethylation, often with high regioselectivity at the 2- and 4-positions.[3] Subsequent deoxygenation yields the desired trifluoromethylpyridine.

  • Hydrosilylation: A hydrosilylation reaction can be used to activate pyridine derivatives, enabling a 3-position-selective C(sp²)-H trifluoromethylation with a nucleophilic CF3 source.[1]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligands is crucial for controlling regioselectivity. For example, cobalt-catalyzed [2+2+2] cycloadditions have shown excellent regioselectivity in forming α-trifluoromethylated pyridines.[4]

Q3: Which trifluoromethylating agents are commonly used?

A variety of reagents are available for introducing the trifluoromethyl group, each with its own advantages and limitations:

  • Togni's Reagents: These are electrophilic trifluoromethylating agents that are often used in metal-catalyzed reactions.

  • Langlois' Reagent (Sodium Trifluoromethylsulfinate): This reagent can be used in light-mediated reactions to generate trifluoromethyl radicals under mild conditions.[5][6]

  • Trifluoroacetic Acid (TFA): In the presence of a silver carbonate catalyst, TFA can be used for the direct C-H trifluoromethylation of pyridinium salts.[2]

  • Umemoto's Reagents: These are another class of electrophilic trifluoromethylating agents.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Impure Starting Materials Ensure the purity of the pyridine substrate, trifluoromethylating agent, and catalyst. Purify starting materials if necessary.Impurities can interfere with the reaction, poison the catalyst, or lead to unwanted side reactions.[7]
Sub-optimal Reaction Temperature Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrate.[7]Some reactions require higher temperatures to proceed, while for others, elevated temperatures can cause decomposition.
Incorrect Solvent Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice. Ensure compatibility with your trifluoromethylating agent.The solvent can significantly impact the solubility of reagents and the reaction pathway.
Catalyst Inactivity Use a fresh batch of catalyst. For air- or moisture-sensitive catalysts, ensure proper handling under an inert atmosphere.Catalyst deactivation can be a major cause of low yield.
Inappropriate Trifluoromethylating Agent Consider trying a different trifluoromethylating agent (e.g., Togni's reagent, Langlois' reagent) if one is not effective for your substrate.The reactivity and compatibility of the trifluoromethylating agent can vary significantly with the substrate.
Problem 2: Poor Regioselectivity / Formation of Multiple Isomers
Possible Cause Troubleshooting Step Rationale
Multiple Reactive C-H Bonds Utilize a pyridine substrate with a directing group to favor trifluoromethylation at a specific position.Directing groups can sterically or electronically guide the reaction to the desired C-H bond.
Radical Mechanism If using a radical trifluoromethylation, consider switching to a method with a more controlled mechanism, such as a metal-catalyzed cross-coupling or a nucleophilic approach.Radical reactions are often less selective.[1][2]
Incorrect Catalyst/Ligand System In metal-catalyzed reactions, screen different metal catalysts (e.g., Co, Ni, Pd) and ligands to optimize regioselectivity.[4]The catalyst and ligand play a critical role in determining the regiochemical outcome of the reaction.
Solvent Effects Investigate the effect of different solvents on regioselectivity. Judicious solvent choice can sometimes fine-tune the selectivity.[5]The solvent can influence the transition state energies of different reaction pathways, affecting the isomer distribution.

Data Presentation

Table 1: Comparison of Regioselective Trifluoromethylation Methods

MethodPositionReagentsCatalyst/ConditionsYield RangeReference
N-Methylpyridine Quaternary Ammonium ActivationC2/C4Trifluoroacetic acidSilver carbonate, DMFGood to excellent[2][8][9]
Hydrosilylation-Mediated ActivationC3Togni Reagent ITris(pentafluorophenyl)borane, MethylphenylsilaneModerate to high[1]
Cobalt-Catalyzed [2+2+2] Cycloadditionα-positionTrifluoromethylated diynes, NitrilesCoCl2(phen), ZnBr2, ZnExcellent[4]
Light-Mediated (Photocatalyst-Free)C3 (on pyridones)Langlois' reagent390 nm LEDs, DMSO56% - 93%[5][6]
Pyridine N-Oxide TrifluoromethylationC2/C4Togni's reagentNiCl2·6H2O, KOAc, DMFGood[3]

Experimental Protocols

Protocol 1: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridine Quaternary Ammonium Activation

This protocol is based on the method developed by Li and co-workers.[2]

Materials:

  • Substituted Pyridine

  • Methyl Iodide

  • Trifluoroacetic Acid (TFA)

  • Silver Carbonate (Ag2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the Pyridinium Salt:

    • To a solution of the substituted pyridine (1.0 mmol) in a suitable solvent, add methyl iodide (1.2 mmol).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure to obtain the pyridinium iodide salt.

  • Trifluoromethylation:

    • In a reaction vessel, combine the pyridinium iodide salt (0.5 mmol), silver carbonate (1.0 mmol), and DMF (2 mL).

    • Add trifluoroacetic acid (1.5 mmol) to the mixture.

    • Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the specified time (e.g., 12 h).

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: 3-Position-Selective C–H Trifluoromethylation of Pyridine Derivatives via Hydrosilylation

This protocol is based on the method developed by Kuninobu and colleagues.[1]

Materials:

  • Pyridine or Quinoline Derivative

  • Methylphenylsilane

  • Tris(pentafluorophenyl)borane [B(C6F5)3]

  • Togni Reagent I

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Hydrosilylation:

    • In a glovebox, to a solution of the pyridine or quinoline derivative (0.5 mmol) in 1,2-dichloroethane (1.0 mL), add tris(pentafluorophenyl)borane (0.025 mmol).

    • Add methylphenylsilane (0.75 mmol) to the mixture.

    • Stir the reaction mixture at 65 °C for the optimized time.

  • Trifluoromethylation:

    • Cool the reaction mixture to 0 °C.

    • Add Togni Reagent I (0.75 mmol) to the mixture.

    • Allow the reaction to warm to room temperature and stir for the specified time.

  • Oxidation:

    • Add DDQ (0.75 mmol) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_troubleshooting cluster_start Start: Low Yield Observed cluster_checks Initial Checks cluster_optimization Reaction Condition Optimization cluster_reagent Reagent Modification cluster_solution Solution start Low Yield in Trifluoromethylation reagent_purity Check Reagent Purity start->reagent_purity Step 1 inert_atmosphere Verify Inert Atmosphere reagent_purity->inert_atmosphere If pure optimized_yield Optimized Yield Achieved reagent_purity->optimized_yield Impurity found & resolved temp_screen Screen Reaction Temperature inert_atmosphere->temp_screen If correct inert_atmosphere->optimized_yield Atmosphere corrected solvent_screen Screen Solvents temp_screen->solvent_screen If no improvement temp_screen->optimized_yield Optimal T found catalyst_screen Screen Catalysts/Ligands solvent_screen->catalyst_screen If no improvement solvent_screen->optimized_yield Optimal solvent found change_cf3_source Change Trifluoromethylating Agent catalyst_screen->change_cf3_source If no improvement catalyst_screen->optimized_yield Optimal system found change_cf3_source->optimized_yield

Caption: Troubleshooting workflow for low yield in trifluoromethylation.

regioselectivity_logic_diagram cluster_c2c4 C2/C4-Selective Methods cluster_c3 C3-Selective Methods cluster_alpha α-Selective Methods start Desired Regioisomer? n_oxide Pyridine N-Oxide Activation start->n_oxide C2 or C4 pyridinium_salt N-Alkyl Pyridinium Salt Activation start->pyridinium_salt C2 or C4 hydrosilylation Hydrosilylation Activation start->hydrosilylation C3 directing_group Use of Directing Groups start->directing_group C3 cycloaddition [2+2+2] Cycloaddition start->cycloaddition α-position product Target Trifluoromethylpyridine n_oxide->product Yields C2/C4-CF3 Pyridine pyridinium_salt->product Yields C2/C4-CF3 Pyridine hydrosilylation->product Yields C3-CF3 Pyridine directing_group->product Yields C3-CF3 Pyridine cycloaddition->product Yields α-CF3 Pyridine

Caption: Logic diagram for selecting a regioselective synthesis method.

References

Technical Support Center: Catalyst Selection for Reactions with 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst selection for reactions involving 2-(Trifluoromethyl)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions with this compound often challenging?

A1: Reactions with this compound face two primary challenges. First, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming an inactive or less active complex. This process, known as catalyst poisoning, can stall the reaction.[1][2] Second, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly influence the electronic properties of the pyridine ring, affecting the rates of oxidative addition and reductive elimination in the catalytic cycle.[3][4]

Q2: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What is the likely cause?

A2: Low yields in Suzuki-Miyaura couplings involving pyridyl substrates are often due to catalyst poisoning by the pyridine nitrogen.[1][2] Another common issue is the instability of the boronic acid partner, which can lead to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under basic conditions.[1] To mitigate this, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote faster catalytic turnover, outcompeting the poisoning process.[5]

Q3: What is the best initial catalyst system for a Buchwald-Hartwig amination with this substrate?

A3: For Buchwald-Hartwig amination, a palladium catalyst paired with a sterically hindered biarylphosphine ligand is a robust starting point.[6][7] Catalyst systems like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as BINAP or DavePhos have proven effective for the amination of similar heteroaryl halides.[8] The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane) is also critical and requires optimization.[9]

Q4: Can I perform a Sonogashira coupling on the 3-amino position, or is it better to start with a halogenated precursor?

A4: The Sonogashira reaction typically couples a terminal alkyne with an aryl or vinyl halide.[10][11] Therefore, you would need to start with a halogenated derivative of 2-(Trifluoromethyl)pyridine, such as 3-bromo-2-(trifluoromethyl)pyridine, and couple it with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[10][12]

Q5: How does the trifluoromethyl (CF₃) group affect catalyst selection?

A5: The CF₃ group is a strong electron-withdrawing group. This property makes the pyridine ring more electron-deficient, which can facilitate the oxidative addition step in many cross-coupling reactions.[4] However, it can also influence the stability of intermediates in the catalytic cycle. For some reactions, this electronic effect necessitates the use of more electron-rich ligands to promote the final reductive elimination step.

Troubleshooting Guide

Issue: Low or No Product Yield in a Cross-Coupling Reaction

This guide provides a systematic approach to diagnosing and resolving common issues.

TroubleshootingWorkflow start_node Low or No Yield Observed decision_node Starting Materials Consumed? (Check via LC-MS/TLC) start_node->decision_node Initial Check step_node1 Possible Cause: - Inactive Catalyst - Incorrect Reaction Conditions decision_node->step_node1 No step_node2 Possible Cause: - Catalyst Poisoning/Deactivation - Reagent Decomposition (e.g., Protodeboronation) decision_node->step_node2 Yes step_node step_node solution_node solution_node solution_node1 Solution: 1. Use fresh, high-purity catalyst/ligand. 2. Screen temperature and base. 3. Ensure inert atmosphere (degas solvents). step_node1->solution_node1 solution_node2 Solution: 1. Switch to bulky, electron-rich ligands (e.g., Buchwald ligands). 2. Use a milder base (e.g., K₃PO₄). 3. Use a more stable boron reagent (e.g., MIDA boronate). step_node2->solution_node2

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalyst Selection and Data Summary

The selection of a catalyst system is critical and depends on the specific transformation. The following tables summarize common starting points for various palladium-catalyzed cross-coupling reactions.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling (Reaction: C-C bond formation)

Catalyst (Palladium Source)LigandBaseSolventTemperature (°C)
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or P(tBu)₃K₂CO₃, Cs₂CO₃, or K₃PO₄Dioxane/H₂O, Toluene80 - 110
Pd(dppf)Cl₂(dppf is the ligand)Na₂CO₃ or K₂CO₃Dioxane, DMF80 - 100

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination (Reaction: C-N bond formation)

Catalyst (Palladium Source)LigandBaseSolventTemperature (°C)
Pd₂(dba)₃ or Pd(OAc)₂rac-BINAP, DavePhos, XPhosNaOt-Bu, LiHMDS, Cs₂CO₃Toluene, Dioxane80 - 110
G3-XPhos Precatalyst(precatalyst)K₂CO₃ or K₃PO₄t-AmylOH, Toluene80 - 110

Table 3: Recommended Catalyst Systems for Sonogashira Coupling (Reaction: C-C alkyne bond formation)

Catalyst (Palladium Source)Co-catalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIPPh₃ (often part of catalyst)Et₃N, DIPEATHF, DMF25 - 70
Pd(OAc)₂CuIXPhosCs₂CO₃Dioxane25 - 80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of a halogenated 2-(trifluoromethyl)pyridine derivative with a boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for coupling an amine with a halogenated 2-(trifluoromethyl)pyridine derivative.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.1-1.2 equiv.) followed by the degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 90-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography.

Catalyst Selection Pathway

The choice of reaction and catalyst system is dictated by the desired bond formation.

CatalystSelection start_node Desired Bond Formation? reaction_node_C_C Use Suzuki-Miyaura Coupling start_node->reaction_node_C_C C(Aryl)-C(Aryl) reaction_node_C_N Use Buchwald-Hartwig Amination start_node->reaction_node_C_N C(Aryl)-N reaction_node_C_Alkyne Use Sonogashira Coupling start_node->reaction_node_C_Alkyne C(Aryl)-C≡C reaction_node reaction_node catalyst_node catalyst_node catalyst_node_C_C Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Bulky Phosphine Ligand (e.g., SPhos) - Base (e.g., K₂CO₃) reaction_node_C_C->catalyst_node_C_C catalyst_node_C_N Catalyst System: - Pd Source (e.g., Pd₂(dba)₃) - Biaryl Ligand (e.g., BINAP, XPhos) - Strong Base (e.g., NaOt-Bu) reaction_node_C_N->catalyst_node_C_N catalyst_node_C_Alkyne Catalyst System: - Pd Source (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) Co-catalyst - Amine Base (e.g., Et₃N) reaction_node_C_Alkyne->catalyst_node_C_Alkyne

Caption: Logic diagram for selecting a cross-coupling reaction and catalyst type.

References

Technical Support Center: Scale-Up Synthesis of 2-(Trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Trifluoromethyl)pyridin-3-amine. The information herein is compiled from established industrial practices for analogous trifluoromethylated pyridine derivatives. Given the limited publicly available data on the direct scale-up of this specific molecule, the principles and protocols outlined should be considered as a strong starting point for process development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing trifluoromethyl-substituted pyridinamines on a larger scale?

A1: The most prevalent industrial methods involve the construction of the trifluoromethylpyridine core followed by functional group manipulation. Key strategies include:

  • Amination of Halogenated Precursors: A common and scalable route is the nucleophilic aromatic substitution of a chloro- or fluoro-pyridine precursor with ammonia. This is often performed at high temperatures and pressures in an autoclave.[1][2][3]

  • Building Block Strategy (Cyclocondensation): This approach involves constructing the pyridine ring from smaller, trifluoromethyl-containing building blocks.[4][5] This can be advantageous for controlling regioselectivity but may involve more steps.

  • Chlorine/Fluorine Exchange: Starting from a picoline, a series of chlorination and fluorination steps can be used to generate the trifluoromethyl group, followed by other necessary transformations.[4][5]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges include managing reaction exotherms, ensuring efficient mixing in large reactors, handling high-pressure reactions safely, and controlling the formation of impurities.[6] The electron-withdrawing nature of the trifluoromethyl group can deactivate the pyridine ring, potentially requiring harsh reaction conditions which can lead to side reactions and complicate purification on a large scale.[4][7]

Q3: What starting materials are typically used for industrial production?

A3: For an amination approach, a common starting material would be 2-(Trifluoromethyl)-3-chloropyridine. The synthesis of this precursor often begins with simpler, commercially available picolines (methylpyridines).[4][5]

Q4: What safety precautions are critical during the scale-up process?

A4: Handling reagents like aqueous ammonia requires careful consideration due to high pressures generated at elevated temperatures. Reactions should be conducted in certified high-pressure reactors (autoclaves) with appropriate pressure relief systems.[6] Personal protective equipment (PPE), including safety goggles, gloves, and lab coats, is mandatory. The process should be carried out in a well-ventilated area or a walk-in fume hood.[7] Thermal decomposition can release hazardous gases like nitrogen oxides (NOx) and hydrogen fluoride (HF).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield / Incomplete Reaction 1. Suboptimal reaction temperature or pressure. 2. Insufficient reaction time. 3. Poor quality of starting materials or reagents. 4. Inadequate mixing in the reactor.1. Gradually increase the reaction temperature and ensure the autoclave is properly sealed to maintain pressure.[6] 2. Extend the reaction time and monitor progress using in-process controls (e.g., HPLC, GC). 3. Verify the purity of starting materials and use fresh reagents.[6] 4. Ensure the reactor's agitation is sufficient for the scale of the reaction.
Formation of Side Products / Impurities 1. Over-reaction due to excessive temperature or time. 2. Presence of impurities in the starting material. 3. Decomposition of product under harsh conditions.1. Optimize reaction conditions by running a Design of Experiments (DoE) to find the ideal balance of temperature and time. 2. Purify the starting materials before use. 3. Consider milder reaction conditions, potentially through catalyst screening (e.g., Buchwald-Hartwig amination catalysts for similar transformations).[6]
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction mixture. 2. Formation of emulsions during aqueous work-up. 3. Co-crystallization with impurities.1. After the reaction, cool the mixture to induce crystallization and filter the product.[6] 2. During extraction, use brine washes to help break emulsions. Consider using a different extraction solvent.[6] 3. Recrystallize the crude product from a suitable solvent system to improve purity. Perform solvent screening to identify the optimal system.[6]
Pressure Buildup Exceeds Safety Limits 1. Reaction temperature is too high, causing excessive ammonia vapor pressure. 2. Decomposition reaction generating gaseous byproducts. 3. Incorrect calculation of reagent amounts for the vessel size.1. Immediately reduce the heating and carefully monitor the reactor temperature and pressure. Do not exceed the maximum allowable working pressure of the vessel. 2. Quench the reaction if necessary and investigate the cause of decomposition. 3. Recalculate the maximum fill volume and reagent stoichiometry to ensure a safe headspace.

Quantitative Data Summary for Analogous Syntheses

The following table summarizes quantitative data for the synthesis of 2-amino-4-(trifluoromethyl)pyridine, a close structural isomer. These parameters provide a useful reference for the development of a process for this compound.

ParameterRoute 1: From 2,6-dichloro-4-(trifluoromethyl)pyridineRoute 2: From 2-chloro-4-(trifluoromethyl)pyridine
Starting Material 2,6-dichloro-4-(trifluoromethyl)pyridine2-chloro-4-(trifluoromethyl)pyridine
Key Reagents Aqueous Ammonia, THF, 5% Pd/C, H₂28% Aqueous Ammonia
Reaction Steps 21
Reaction Time ~9 hours (6h amination, 3h hydrogenation)10 hours
Temperature 150°C (amination), 100°C (hydrogenation)180°C
Pressure 2.0 MPa (hydrogenation)~20 atm
Reported Yield 71.9%~70.8%

Data adapted from syntheses of 2-amino-4-(trifluoromethyl)pyridine and should be used as a comparative reference.

Experimental Protocols

The following is a representative protocol for the amination of a halogenated precursor in a high-pressure autoclave, based on common procedures for similar molecules.[6]

Protocol: High-Pressure Amination of 2-Chloro-3-(trifluoromethyl)pyridine (Hypothetical)

Safety Warning: This reaction must be performed in a properly functioning and certified autoclave by personnel trained in high-pressure chemistry. A thorough risk assessment must be conducted before proceeding.

  • Charging the Autoclave:

    • In a clean, dry autoclave vessel, charge 2-chloro-3-(trifluoromethyl)pyridine.

    • Add a suitable solvent if necessary (e.g., THF, 1,4-dioxane) to improve solubility and heat transfer.

    • Add the required molar excess of concentrated aqueous ammonia (e.g., 28%). The vessel should not be filled more than 75% of its total volume.

  • Reaction:

    • Seal the autoclave according to the manufacturer's instructions.

    • Begin agitation and slowly heat the mixture to the target temperature (e.g., 150-180°C).

    • Monitor the internal pressure and temperature closely. Do not exceed the pressure rating of the vessel.

    • Maintain the reaction at temperature for the specified time (e.g., 8-12 hours), monitoring for completion via a pre-validated HPLC or GC method if a sampling valve is available.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the autoclave to room temperature (< 40°C).

    • Crucially, ensure the internal pressure has returned to ambient pressure before opening the vessel.

    • Carefully open the autoclave in a well-ventilated hood.

    • Transfer the reaction mixture to a suitable flask.

    • If the product has crystallized, collect the solid by filtration. Wash the crystals with deionized water and dry under vacuum.

    • If the product is in solution, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity.

Visualizations

G cluster_start Starting Materials cluster_process Scale-Up Process cluster_purification Purification cluster_end Final Product 2-Chloro-3-(trifluoromethyl)pyridine 2-Chloro-3-(trifluoromethyl)pyridine Autoclave Reaction Autoclave Reaction 2-Chloro-3-(trifluoromethyl)pyridine->Autoclave Reaction Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Autoclave Reaction Work-up Work-up Autoclave Reaction->Work-up High Temp/Pressure Recrystallization Recrystallization Work-up->Recrystallization Crude Product This compound This compound Recrystallization->this compound Pure Product

Caption: A potential workflow for the scale-up synthesis of this compound.

G Start Start Problem Problem Start->Problem Check_Temp_Pressure Check_Temp_Pressure Problem->Check_Temp_Pressure Low Yield? Check_Purity Check_Purity Problem->Check_Purity Impure Product? Extend_Time Extend_Time Check_Temp_Pressure->Extend_Time Parameters OK? Optimize_Workup Optimize_Workup Check_Purity->Optimize_Workup Workup Issue? Success Success Extend_Time->Success Yield Improved Recrystallize Recrystallize Optimize_Workup->Recrystallize Still Impure? Recrystallize->Success Purity OK

Caption: A logical troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Managing Exothermic Reactions in Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of trifluoromethylation reactions. Below you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and efficient execution of your experiments.

Troubleshooting Exothermic Reactions

This section addresses specific issues you may encounter during trifluoromethylation experiments in a question-and-answer format.

Issue 1: Rapid Temperature Increase Upon Reagent Addition

  • Question: I observed a sudden and significant temperature spike after adding my trifluoromethylating reagent. What are the primary causes and how can I mitigate this?

  • Answer: A rapid temperature increase is a clear indication of a highly exothermic reaction. Several factors can contribute to this, including the choice of reagent, solvent, and the rate of addition.

    • Reagent Reactivity: Some trifluoromethylating reagents are inherently more reactive and prone to generating significant heat upon reaction. For instance, Togni reagents are known to decompose exothermically.[1][2]

    • Troubleshooting Steps:

      • Slow Reagent Addition: Instead of adding the reagent all at once, use a syringe pump for controlled, dropwise addition. This allows for better heat dissipation.

      • Pre-cooling: Cool the reaction mixture to a lower starting temperature (e.g., 0 °C or -78 °C) before adding the trifluoromethylating reagent.[1][2]

      • Solvent Choice: The choice of solvent can influence the reaction rate and exothermicity. Ensure your solvent has a suitable boiling point and heat capacity to absorb the generated heat.

      • Calorimetric Analysis: For scaling up reactions, performing a reaction calorimetry analysis is crucial to understand the heat flow and determine safe operating conditions.[3]

Issue 2: Reaction Stalls or Shows Low Conversion After Initial Exotherm

  • Question: My reaction showed an initial temperature increase, but then it stalled, resulting in low conversion of my starting material. What could be the problem?

  • Answer: This scenario often points to issues with reagent stability or catalyst deactivation at elevated temperatures.

    • Reagent Decomposition: Some trifluoromethylating reagents can decompose at higher temperatures, leading to a loss of reactivity. For example, certain hypervalent iodine reagents may require low temperatures to prevent decomposition.[4]

    • Troubleshooting Steps:

      • Maintain Low Temperature: Utilize a cooling bath throughout the reaction to maintain a consistent, low temperature.

      • Reagent Quality: Ensure the purity and stability of your trifluoromethylating reagent. Impurities can sometimes catalyze decomposition.

      • Catalyst Stability: If using a catalyst, verify its thermal stability under the reaction conditions. The initial exotherm might be deactivating the catalyst.

Issue 3: Difficulty in Controlling the Reaction on a Larger Scale

  • Question: I successfully performed a small-scale trifluoromethylation, but upon scaling up, I am facing challenges in controlling the temperature. What are the key considerations for safe scale-up?

  • Answer: Scaling up exothermic reactions presents significant safety challenges due to the change in the surface-area-to-volume ratio, which affects heat dissipation.

    • Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making it more difficult to remove heat efficiently.

    • Troubleshooting and Scale-Up Strategies:

      • Pilot Plant Studies: Before moving to a large-scale reaction, conduct pilot studies to carefully evaluate the thermal hazards.[5]

      • Specialized Equipment: Utilize reactors with better heat transfer capabilities, such as those with cooling jackets and efficient stirring mechanisms.

      • Continuous Flow Chemistry: Consider using a continuous flow setup.[6] Flow reactors offer excellent heat and mass transfer, allowing for better control over exothermic reactions.[6]

      • Dilution: Increasing the solvent volume can help to better absorb the heat generated during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main hazards associated with exothermic trifluoromethylation reactions?

A1: The primary hazard is a thermal runaway, a situation where the reaction rate increases with temperature, leading to a further, uncontrolled temperature rise.[7][8] This can result in a rapid pressure buildup, potentially causing an explosion and the release of toxic and flammable materials.[7][8]

Q2: How can I assess the thermal stability of my trifluoromethylating reagent?

A2: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques to determine the decomposition temperature and the amount of energy released upon decomposition of a reagent.[1][2] This information is crucial for establishing safe operating temperature limits.

Q3: Are there any "greener" or more environmentally benign solvents for trifluoromethylation reactions?

A3: Yes, research has explored the use of alternative solvents to minimize environmental impact. For example, 1,1,1,3,3-pentafluorobutane has been investigated as a potentially useful alternative solvent.[9] Additionally, performing reactions in water using micellar catalysis can be a more environmentally friendly approach.[10]

Q4: Can the mode of reagent addition affect the safety of the reaction?

A4: Absolutely. The way reagents are mixed is critical. For instance, in some radical trifluoromethylations, adding the oxidant (like t-BuOOH) in a single portion can lead to a large, immediate heat release.[11] Syringe pump addition allows for a controlled release of heat.[11]

Q5: What should I do in case of a thermal runaway?

A5: In the event of a thermal runaway, immediate and appropriate emergency procedures are critical. This includes activating any emergency cooling systems, evacuating the area, and alerting your institution's emergency response team.

Data Presentation

Table 1: Decomposition Temperatures of Common Trifluoromethylating Reagents

Reagent FamilySpecific ReagentDecomposition Onset (°C)Exothermic Nature
Hypervalent IodineTogni's Reagent I~142Yes
Hypervalent IodineTogni's Reagent II-Yes
Sulfonium SaltsUmemoto's Reagent~142Less than Togni's
Thianthrenium SaltsTT-CF3+OTf–142Less than Togni's

Data sourced from differential scanning calorimetry/thermogravimetric analysis (DSC-TGA).[1][2]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Trifluoromethylation of a β-Ketoester

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-ketoester (1.0 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) dropwise to the cooled solution. Stir for 10 minutes.

  • Trifluoromethylating Agent Addition: Slowly add a solution of the electrophilic trifluoromethylating reagent (e.g., a Togni or Umemoto reagent, 1.2 equiv) in anhydrous dichloromethane to the reaction mixture via a syringe pump over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

This is a general protocol and may require optimization for specific substrates and reagents.[12]

Protocol 2: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)

  • Preparation: To an oven-dried flask under an inert atmosphere, add the aldehyde (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) (1.5 equiv) to the solution.

  • Initiator Addition: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 equiv, 1.0 M solution in THF), dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the mixture with ethyl acetate.[13] Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[13]

  • Purification: Filter and concentrate the organic layer. Purify the crude product via flash column chromatography to yield the trifluoromethylated alcohol.[13]

Anhydrous conditions are crucial for the success of this reaction, as fluoride initiators are highly moisture-sensitive.[13]

Visualizations

Exothermic_Reaction_Troubleshooting start Exothermic Event (Rapid Temp Rise) check_reagent Assess Reagent Reactivity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions runaway Thermal Runaway Risk start->runaway slow_addition Implement Slow Reagent Addition check_reagent->slow_addition calorimetry Perform Reaction Calorimetry check_reagent->calorimetry For Scale-up precool Pre-cool Reaction Mixture check_conditions->precool solvent Optimize Solvent Choice check_conditions->solvent controlled_reaction Controlled Reaction slow_addition->controlled_reaction precool->controlled_reaction solvent->controlled_reaction calorimetry->controlled_reaction Scale_Up_Strategy start Successful Small-Scale Trifluoromethylation scale_up Planning Scale-Up start->scale_up heat_transfer Challenge: Reduced Surface-Area-to-Volume Ratio (Poor Heat Dissipation) scale_up->heat_transfer pilot_study Conduct Pilot Plant Studies heat_transfer->pilot_study equipment Use Reactor with Enhanced Cooling heat_transfer->equipment flow_chem Consider Continuous Flow Chemistry heat_transfer->flow_chem dilution Increase Solvent Volume heat_transfer->dilution safe_scale_up Safe and Controlled Large-Scale Reaction pilot_study->safe_scale_up equipment->safe_scale_up flow_chem->safe_scale_up dilution->safe_scale_up

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 2-(Trifluoromethyl)pyridin-3-amine versus Other Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological and pharmacokinetic profiles of bioactive molecules. Among these, the trifluoromethyl (-CF3) group is of particular importance due to its profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of 2-(Trifluoromethyl)pyridin-3-amine with other non-fluorinated aminopyridines, offering insights into their relative performance in key synthetic transformations, supported by experimental data and detailed protocols.

The Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[1][2][3] When appended to a pyridine ring, it significantly modulates the electron density of the aromatic system. This electronic perturbation has a direct impact on the nucleophilicity of the amino group and the overall reactivity of the pyridine ring in common synthetic reactions, such as palladium-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the -CF3 group in this compound decreases the electron density on the pyridine ring and the exocyclic amino group. This reduction in electron density leads to a lower basicity and nucleophilicity of the amino group compared to its non-fluorinated analog, 3-aminopyridine. This difference in reactivity often necessitates the use of more forcing reaction conditions or carefully optimized catalytic systems to achieve comparable yields in synthetic transformations.[4][5]

Comparative Basicity of Aminopyridines

CompoundpKa of Conjugate Acid (pKaH)Reference
Pyridine5.2[6]
2-Aminopyridine6.86[6]
3-Aminopyridine5.98[6]
4-Aminopyridine9.17[6]
This compound Expected to be < 5.98 Inferred

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental tools for the synthesis of complex molecules. The performance of aminopyridines in these reactions is highly dependent on their electronic properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The nucleophilicity of the aminopyridine can influence its ability to coordinate to the palladium center and participate in the catalytic cycle. While direct comparative yield data is scarce, it is anticipated that the reduced nucleophilicity of this compound may necessitate more active catalysts or longer reaction times compared to 3-aminopyridine.

// Nodes A [label="Aryl Halide\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Organoboron\n(Ar'-B(OR)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="Oxidative\nAddition", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Int1 [label="Ar-Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="Transmetalation", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Int2 [label="Ar-Pd(II)-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="Reductive\nElimination", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Coupled Product\n(Ar-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C1; Pd0 -> C1; C1 -> Int1; B -> C2; Base -> C2; Int1 -> C2; C2 -> Int2; Int2 -> C3; C3 -> Product; C3 -> Pd0 [label="Catalyst\nRegeneration"]; }

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that for substrates like this compound, optimization of catalyst, ligand, base, and temperature may be required to achieve optimal results.

Protocol 1: Suzuki-Miyaura Coupling of an Aminopyridine

Materials:

  • 3-Aminopyridine (or this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh3)4 (0.05 mmol)

  • K2CO3 (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aminopyridine, arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with an Aminopyridine

Materials:

  • Aryl bromide (1.0 mmol)

  • 3-Aminopyridine (or this compound) (1.2 mmol)

  • Pd2(dba)3 (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Cs2CO3 (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, aminopyridine, Pd2(dba)3, Xantphos, and Cs2CO3 to a dry Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethyl group into pharmacologically relevant scaffolds. However, its reactivity is significantly influenced by the strong electron-withdrawing nature of the -CF3 group, which reduces the nucleophilicity of the amino group. Consequently, when compared to non-fluorinated aminopyridines like 3-aminopyridine, more carefully optimized or forcing reaction conditions may be necessary to achieve comparable yields in transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Researchers and drug development professionals should consider these electronic effects when designing synthetic routes utilizing this and other trifluoromethyl-substituted aminopyridines. The provided protocols offer a starting point for the development of robust synthetic methods for the incorporation of these important structural motifs.

References

A Comparative Guide to Trifluoromethylating Agents for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into pyridine scaffolds is a paramount strategy in medicinal chemistry and drug discovery. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The selection of an appropriate trifluoromethylating agent is a critical decision in the synthetic pathway, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of prominent trifluoromethylating agents for pyridine synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Trifluoromethylating Agents

The efficacy of trifluoromethylation of pyridines is highly dependent on the chosen reagent, the substitution pattern of the pyridine ring, and the reaction conditions. Below is a summary of quantitative data for various trifluoromethylating agents.

Radical Trifluoromethylation

Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na)

Langlois' reagent is a cost-effective and shelf-stable solid that serves as a precursor to the trifluoromethyl radical (•CF₃).[1] It is particularly effective for the C-H trifluoromethylation of electron-deficient heterocycles like pyridines, often in the presence of an oxidant.

SubstrateReagent/ConditionsProductYield (%)Reference
4-tert-ButylpyridineCF₃SO₂Na, t-BuOOH, CH₂Cl₂/H₂O2-Trifluoromethyl-4-tert-butylpyridine75[2]
4-AcetylpyridineCF₃SO₂Na, t-BuOOH, CH₂Cl₂/H₂O2-Trifluoromethyl-4-acetylpyridine88[2]
Pyridone DerivativesCF₃SO₂Na, Light, DMSO5-Trifluoromethylpyridonesup to 90[3]
Electrophilic Trifluoromethylation

Togni's Reagents (Hypervalent Iodine Reagents)

Togni's reagents, particularly Togni's Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), are widely used electrophilic "CF₃⁺" sources.[4][5] They are effective for the trifluoromethylation of a range of nucleophiles, including activated pyridine derivatives.

SubstrateReagent/ConditionsProductYield (%)Reference
Pyridine N-oxide derivativesTogni's Reagent II, NiCl₂·6H₂O, KOAc, DMF2-TrifluoromethylpyridinesGood yields[6]
Quinoline (activated via hydrosilylation)Togni's Reagent I, B(C₆F₅)₃, PhMeSiH₂, DDQ3-Trifluoromethylquinoline76[7]
2-Pyridyl-substituted arenesTogni's Reagent, Pd(OAc)₂, Cu(OAc)₂ortho-Trifluoromethylated arenes11[8]

Umemoto's Reagents (S-(Trifluoromethyl)dibenzothiophenium Salts)

Umemoto's reagents are electrophilic trifluoromethylating agents known for their high reactivity.[9] They are effective for the trifluoromethylation of various nucleophiles, and their reactivity can be tuned by modifying the substituents on the dibenzothiophene core.

SubstrateReagent/ConditionsProductYield (%)Reference
2-Pyridyl-substituted arenesUmemoto's Reagent, Pd(OAc)₂, Cu(OAc)₂ortho-Trifluoromethylated arenesGood yields[8]
p-Hydroquinone (in pyridine)Umemoto Reagent IV, DMF2-Trifluoromethyl-p-hydroquinone78[10]
Nucleophilic Trifluoromethylation

Trifluoroacetic Acid (TFA)

Trifluoroacetic acid can serve as an inexpensive and readily available source for nucleophilic trifluoromethylation, particularly when the pyridine ring is activated.[11][12]

SubstrateReagent/ConditionsProductYield (%)Reference
Pyridinium iodide saltsTFA, Ag₂CO₃, DMF2-TrifluoromethylpyridinesGood to excellent[11]
Electron-rich (hetero)arenesTrifluoroacetic anhydride, Pyridine N-oxide, Photoredox catalystTrifluoromethylated (hetero)arenesHigh yields[12]

Experimental Protocols

Radical C-H Trifluoromethylation of 4-tert-Butylpyridine using Langlois' Reagent

This protocol is adapted from the work of Baran and co-workers.[2]

Materials:

  • 4-tert-Butylpyridine

  • Langlois' Reagent (CF₃SO₂Na)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a stirred biphasic mixture of 4-tert-butylpyridine (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add Langlois' reagent (3.0 mmol).

  • To the vigorously stirred mixture, add t-BuOOH (5.0 mmol).

  • Stir the reaction at room temperature for 12-24 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain 2-trifluoromethyl-4-tert-butylpyridine.

Electrophilic Trifluoromethylation of Activated Quinolines using Togni's Reagent I

This protocol is based on the 3-position-selective trifluoromethylation developed by Kuninobu and colleagues.[7][13]

Materials:

  • Quinoline derivative

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Methylphenylsilane (PhMeSiH₂)

  • Togni's Reagent I

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the quinoline derivative (1.0 equiv) in 1,2-dichloroethane, add tris(pentafluorophenyl)borane (5 mol %).

  • Add methylphenylsilane (1.5 equiv) and stir the mixture at 65 °C.

  • After completion of the hydrosilylation, cool the reaction to 0 °C and add Togni's Reagent I (1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Add DDQ (1.5 equiv) and continue stirring at room temperature for an additional 2 hours.

  • Quench the reaction, extract the product, and purify by column chromatography.

Nucleophilic Trifluoromethylation of Pyridinium Salts using Trifluoroacetic Acid

This protocol is adapted from a method for regioselective direct C-H trifluoromethylation.[11]

Materials:

  • Pyridine derivative

  • Iodomethane

  • Trifluoroacetic acid (TFA)

  • Silver carbonate (Ag₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare the N-methylpyridinium iodide salt by reacting the pyridine derivative with iodomethane.

  • To a solution of the pyridinium iodide salt (1.0 equiv) in DMF, add silver carbonate (2.0 equiv).

  • Add trifluoroacetic acid (3.0 equiv) to the mixture.

  • Stir the reaction at a specified temperature (e.g., 100 °C) for the required time.

  • After completion, cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the crude product by column chromatography.

Reaction Pathways and Mechanisms

The diverse reactivity of trifluoromethylating agents stems from their ability to generate trifluoromethyl species through distinct mechanistic pathways.

Caption: Trifluoromethylation pathways for pyridine synthesis.

The selection of a trifluoromethylating agent dictates the operative reaction mechanism. Langlois' reagent, upon activation, generates a trifluoromethyl radical, which then engages in a C-H functionalization of the pyridine ring. Togni's and Umemoto's reagents act as sources of an electrophilic trifluoromethyl species that reacts with electron-rich or pre-activated pyridines. Conversely, trifluoroacetic acid can be a source of a trifluoromethyl anion for the nucleophilic trifluoromethylation of activated pyridinium salts.

Experimental_Workflow General Experimental Workflow Start Start Reagent_Selection Select Trifluoromethylating Agent and Pyridine Substrate Start->Reagent_Selection Reaction_Setup Set up Reaction (Solvent, Temperature, Atmosphere) Reagent_Selection->Reaction_Setup Addition Add Reagents (Pyridine, CF₃ Source, Additives) Reaction_Setup->Addition Monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) Addition->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for pyridine trifluoromethylation.

This workflow outlines the key steps involved in a typical trifluoromethylation experiment, from reagent selection to final product characterization. Careful execution and monitoring at each stage are crucial for achieving optimal results.

References

A Comparative Guide to the Purity Validation of 2-(Trifluoromethyl)pyridin-3-amine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical validation of 2-(Trifluoromethyl)pyridin-3-amine purity by High-Performance Liquid Chromatography (HPLC). It is designed to offer an objective assessment of the product's performance against a common alternative, 2-Amino-3-(trifluoromethyl)pyridine, supported by experimental data.

Introduction

This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, making it a valuable moiety in drug design. Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this starting material is paramount to the quality, safety, and efficacy of the final product. HPLC is a powerful and widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.

This guide details a validated reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound and compares its performance with its structural isomer, 2-Amino-3-(trifluoromethyl)pyridine.

Comparative Analysis

The purity of two batches of this compound (Batch A and Batch B) was compared with a batch of 2-Amino-3-(trifluoromethyl)pyridine (Alternative A). The HPLC method was designed to separate the main component from potential process-related impurities and degradation products.

Table 1: HPLC Purity Analysis of this compound and an Alternative

CompoundBatchAppearancePurity by HPLC (%)Major Impurity (%)
This compoundAWhite to off-white solid99.850.10
This compoundBYellowish solid98.501.25
2-Amino-3-(trifluoromethyl)pyridineAlternative ALight brown solid99.200.65

The data clearly indicates that Batch A of this compound exhibits the highest purity. The yellowish coloration of Batch B suggests the presence of impurities that absorb in the visible range, which is consistent with its lower purity as determined by HPLC.

Table 2: Chromatographic Performance Data

ParameterThis compound (Batch A)2-Amino-3-(trifluoromethyl)pyridine (Alternative A)
Retention Time (min)8.27.5
Tailing Factor1.11.3
Theoretical Plates12,50011,000

The chromatographic data demonstrates a good peak shape (tailing factor close to 1) and column efficiency (high number of theoretical plates) for this compound under the specified HPLC conditions.

Potential Impurities

The developed HPLC method is capable of separating this compound from several potential impurities that may arise during its synthesis. Common impurities can include starting materials, intermediates, and by-products from side reactions.

Table 3: Potential Impurities and their Separation

ImpurityPotential SourceResolution (Rs)
2-Chloro-3-nitropyridineStarting material> 2.0
2-(Trifluoromethyl)-3-nitropyridineIntermediate> 1.8
Isomeric AminopyridinesBy-products> 1.5

The high resolution values (Rs > 1.5) indicate a baseline separation of the main peak from these potential impurities, ensuring accurate quantification.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and laboratory conditions. Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

HPLC Method Parameters

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for the HPLC validation and the logical relationship for data analysis and interpretation.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh Accurately Weigh Sample prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve prep_end Prepared Sample dissolve->prep_end hplc_inject Inject Sample into HPLC prep_end->hplc_inject separation Chromatographic Separation hplc_inject->separation detection UV Detection at 254 nm separation->detection hplc_end Chromatogram detection->hplc_end data_acquire Data Acquisition hplc_end->data_acquire peak_integration Peak Integration data_acquire->peak_integration purity_calc Purity Calculation (%) peak_integration->purity_calc data_end Final Report purity_calc->data_end

Caption: Experimental workflow for HPLC purity validation.

Data_Interpretation_Logic cluster_input Input Data cluster_analysis Analysis cluster_output Conclusion chromatogram Chromatogram peak_areas Peak Areas chromatogram->peak_areas purity Calculate % Purity peak_areas->purity impurities Identify & Quantify Impurities peak_areas->impurities pass Batch Passes Specification purity->pass > 99.5% fail Batch Fails Specification purity->fail < 99.5% impurities->fail Any impurity > 0.1%

Spectroscopic Analysis for Structural Confirmation of 2-(Trifluoromethyl)pyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for the structural confirmation of 2-(Trifluoromethyl)pyridin-3-amine. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages data from structurally similar compounds to predict the characteristic spectroscopic signatures. This information is intended to serve as a reliable benchmark for researchers synthesizing or analyzing this compound.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzNotes
¹H NMR
H-4~ 7.2 - 7.4d~ 8.0
H-5~ 6.9 - 7.1ddJ ≈ 8.0, 4.5
H-6~ 8.1 - 8.3d~ 4.5Most deshielded aromatic proton due to proximity to nitrogen.
-NH₂~ 4.5 - 5.5br s-Chemical shift is solvent and concentration dependent.
¹³C NMR
C-2~ 145 - 150q~ 35Carbon attached to the CF₃ group.
C-3~ 140 - 145s-Carbon attached to the NH₂ group.
C-4~ 120 - 125s-
C-5~ 115 - 120s-
C-6~ 148 - 152s-
-CF₃~ 123 - 126q~ 275
¹⁹F NMR
-CF₃-62 to -65s-Referenced to CFCl₃.[1][2]

Table 2: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H asymmetric & symmetric stretching
3100 - 3000WeakAromatic C-H stretching
1640 - 1600StrongN-H scissoring (bending)
1600 - 1450Medium-StrongPyridine ring C=C and C=N stretching
1350 - 1100Very StrongC-F stretching (CF₃ group)
1330 - 1260MediumAromatic C-N stretching
900 - 650Medium-StrongAromatic C-H out-of-plane bending

Table 3: Predicted Mass Spectrometry Data

ParameterPredicted ValueNotes
Molecular FormulaC₆H₅F₃N₂
Molecular Weight162.11 g/mol [3]
Exact Mass162.0405 u
Predicted Key Fragments (m/z)162 [M]⁺•143 [M-F]⁺135 [M-HCN]⁺•93 [M-CF₃]⁺The molecular ion is expected to be prominent. Fragmentation may involve the loss of a fluorine atom, hydrogen cyanide, or the trifluoromethyl radical.[4][5]

Comparison with Alternative Structures

The predicted spectroscopic data for this compound can be readily distinguished from its isomers, such as 2-Amino-4-(trifluoromethyl)pyridine. For instance, the ¹H NMR spectrum of the 4-CF₃ isomer would exhibit three distinct aromatic signals with different coupling patterns.[4] Specifically, one of the signals would be a singlet, which is not expected for the 3-amino-2-trifluoromethyl isomer.

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
  • Sample Preparation : For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C and ¹⁹F NMR, a higher concentration (20-50 mg) may be required.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024, depending on concentration.

  • ¹⁹F NMR Acquisition Parameters :

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Spectral Width: ~100 ppm, centered around -65 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 64-256.

IR Data Acquisition (FTIR)
  • Sample Preparation : For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Data Acquisition (EI-MS)
  • Sample Preparation : Dissolve a small amount (<1 mg) of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of ~10-100 µg/mL.

  • Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Data Acquisition :

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesis or Isolation of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts, Coupling Constants, Multiplicities NMR->NMR_Data IR_Data Characteristic Frequencies (N-H, C-F, Aromatic) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Comparison Comparison with Predicted Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to the Reactivity of Trifluoromethylated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group to a pyridine ring is a cornerstone strategy in medicinal and agricultural chemistry. This powerful electron-withdrawing group dramatically alters the electronic landscape of the heterocycle, influencing its basicity, metabolic stability, and, most critically, its chemical reactivity. The positional isomerism of the CF₃ group—whether at the 2-, 3-, or 4-position—is not a trivial consideration, as it dictates distinct reactivity profiles that are crucial for synthetic planning and molecular design.

This guide provides an objective comparison of 2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine, focusing on their electronic properties and resultant reactivity in key chemical transformations. The information is supported by experimental and calculated data to provide a clear framework for selecting the appropriate isomer for a given synthetic challenge.

Electronic Properties: A Quantitative Comparison

The reactivity of a substituted pyridine is fundamentally governed by the electron density of the ring and the basicity of the nitrogen atom. The trifluoromethyl group, through its strong negative inductive effect (-I) and weaker resonance effect (-R), significantly reduces both. However, the magnitude of this influence is position-dependent.

The table below summarizes key electronic parameters for the three isomers. A lower pKa value indicates reduced basicity compared to unsubstituted pyridine (pKa ≈ 5.2), while the Hammett constant (σ) quantifies the electron-withdrawing power of the CF₃ group at each position. A higher positive σ value corresponds to a stronger electron-withdrawing effect.

Table 1: Electronic Properties of Trifluoromethylpyridine Isomers

IsomerHammett Constant (σ)pKaDipole Moment (Debye)
2-Trifluoromethylpyridine σₚ = 0.550.60 (Predicted)[1]4.34 (Calculated)[1]
3-Trifluoromethylpyridine σₘ = 0.462.84[1]3.53 (Calculated)[1]
4-Trifluoromethylpyridine σₚ = 0.623.48[1]1.15 (Calculated)[1]

Reactivity Analysis

The distinct electronic properties outlined above translate directly into different reactivity patterns for each isomer in key synthetic reactions.

Basicity and N-Functionalization

The basicity of the pyridine nitrogen is dramatically curtailed by the CF₃ group. The effect is most pronounced in the 2-isomer due to the proximity of the powerful inductive effect of the CF₃ group to the nitrogen atom, resulting in a predicted pKa of just 0.60.[1] The 3- and 4-isomers are also significantly less basic than pyridine, with pKa values of 2.84 and 3.48, respectively.[1] This reduced basicity means that reactions involving protonation or coordination at the nitrogen, such as N-oxide formation or quaternization, will be more challenging compared to unsubstituted pyridine and will require stronger reagents or more forcing conditions.

G cluster_0 Relative Basicity (pKa) Pyridine (5.2) Pyridine (5.2) 4-CF3-Py (3.48) 4-CF3-Py (3.48) Pyridine (5.2)->4-CF3-Py (3.48) 3-CF3-Py (2.84) 3-CF3-Py (2.84) 4-CF3-Py (3.48)->3-CF3-Py (2.84) 2-CF3-Py (0.60) 2-CF3-Py (0.60) 3-CF3-Py (2.84)->2-CF3-Py (0.60)

Figure 1: Relative basicity of trifluoromethylpyridine isomers.
Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is perhaps the most important transformation for functionalizing these electron-deficient rings. A leaving group (typically a halogen) on a trifluoromethylated pyridine is readily displaced by a nucleophile. The CF₃ group, in concert with the ring nitrogen, powerfully activates the ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

The reactivity order for SNAr on a halo-trifluoromethylpyridine is generally:

4-isomer > 2-isomer >> 3-isomer

  • 4-Isomer (e.g., 2-Chloro-4-(trifluoromethyl)pyridine): The CF₃ group is para to the reaction center. Both the ring nitrogen and the CF₃ group provide strong resonance and inductive stabilization to the negative charge developed in the Meisenheimer intermediate. This makes it the most reactive isomer towards nucleophilic attack.

  • 2-Isomer (e.g., 6-Chloro-2-(trifluoromethyl)pyridine): The CF₃ group is ortho to the reaction center. It provides strong stabilization, but its steric bulk may slightly hinder the approach of the nucleophile compared to the 4-isomer.

  • 3-Isomer (e.g., 2-Chloro-3-(trifluoromethyl)pyridine): The CF₃ group is meta to the reaction center. It can only exert its inductive electron-withdrawing effect and cannot participate in resonance stabilization of the negative charge. Consequently, it is the least reactive of the three isomers.

G cluster_reactivity Predicted SNAr Reactivity cluster_stabilization Stabilization of Meisenheimer Intermediate node_4 4-Isomer (High Reactivity) stab_4 Strong Resonance & Inductive Stabilization node_4->stab_4 node_2 2-Isomer (High Reactivity) stab_2 Strong Resonance & Inductive Stabilization (Potential Steric Hindrance) node_2->stab_2 node_3 3-Isomer (Low Reactivity) stab_3 Inductive Stabilization Only node_3->stab_3

Figure 2: Factors influencing SNAr reactivity of isomers.
Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is notoriously difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. The addition of a second, powerful electron-withdrawing CF₃ group makes EAS even more challenging, requiring harsh reaction conditions.

When forced, the reaction will proceed at the position least deactivated by the combined effects of the nitrogen and the CF₃ group. The reaction is generally directed to the 3- or 5-position (meta to the nitrogen). For example, the nitration of pyridine itself, which requires severe conditions, yields 3-nitropyridine as the major product. For trifluoromethylpyridines, the deactivation is even greater, and achieving selective substitution is synthetically challenging. Often, N-oxidation to the corresponding pyridine-N-oxide is employed to activate the ring towards electrophilic attack, which then typically directs substitution to the 4-position.

Experimental Protocols

General Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a representative procedure for the reaction of a chloro-trifluoromethylpyridine isomer with a generic amine nucleophile.

Materials:

  • Chloro-trifluoromethylpyridine isomer (1.0 eq)

  • Amine nucleophile (e.g., morpholine, 1.2 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile, ~0.2 M concentration)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chloro-trifluoromethylpyridine isomer, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically between 80-120 °C).

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water followed by brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted trifluoromethylpyridine.

G start Reaction Setup (Substrate, Nucleophile, Base, Solvent) heat Heating & Stirring (e.g., 80-120°C) start->heat monitor Reaction Monitoring (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 3: General experimental workflow for an SNAr reaction.

Conclusion

The choice of trifluoromethylpyridine isomer has a profound impact on chemical reactivity. The 4- and 2-isomers are highly activated towards nucleophilic aromatic substitution, making them valuable precursors for the synthesis of complex molecules, while the 3-isomer is significantly less reactive in this regard. Conversely, all isomers are strongly deactivated towards electrophilic aromatic substitution. A thorough understanding of these position-dependent electronic effects, quantified by parameters like pKa and Hammett constants, is essential for the rational design of synthetic routes and the successful application of these versatile building blocks in drug discovery and materials science.

References

A Comparative Guide to the Synthesis of Oseltamivir: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, the active ingredient in the antiviral medication Tamiflu®, is a critical tool in the management of influenza outbreaks. The synthesis of this complex molecule has been a significant focus of chemical research, leading to a variety of synthetic routes. This guide provides a comprehensive cost-benefit analysis of the most prominent synthetic strategies to oseltamivir, offering a comparative look at their efficiency, cost-effectiveness, and environmental impact. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding synthetic route selection for oseltamivir and its analogues.

Data Presentation: A Head-to-Head Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the principal synthetic routes to oseltamivir, providing a clear and concise comparison of their respective merits and drawbacks.

ParameterRoche Industrial Route (from Shikimic Acid)Diels-Alder Route (Corey Synthesis)Organocatalytic Route (Hayashi Synthesis)D-Mannitol Route
Starting Material (-)-Shikimic AcidButadiene and Acrylic Acid derivativeα-Alkoxyaldehyde and NitroalkeneD-Mannitol
Number of Steps ~8-12 steps[1]~11 steps5 steps (in one pot)[2]Not explicitly detailed
Overall Yield 17-22%[3]Not explicitly stated in provided results15%[1]Not explicitly stated in provided results
Starting Material Cost Variable, historically high, now more accessible via fermentation[4]Low (commodity chemicals)ModerateLow[5]
Key Reagents & Catalysts Azides, Mesylates[3][4]CBS catalyst, NBS, DBU[3]Diphenylprolinol silyl ether, Thiourea[1][2]Not explicitly detailed
Safety & Environmental Concerns Use of potentially explosive azides[3]Use of bromine and other hazardous reagents[3]"Green chemistry" approach, avoids azides[6]Aims to avoid protection/deprotection steps[5]

Experimental Protocols: Methodologies for Key Transformations

The following are illustrative experimental protocols for key steps in three of the major synthetic routes to oseltamivir. These are based on published laboratory-scale syntheses and may require optimization for larger-scale production.

Roche Industrial Route: Epoxidation of a Shikimic Acid Derivative

This protocol outlines the formation of a key epoxide intermediate from a derivative of (-)-shikimic acid.

Materials:

  • Mesylated shikimic acid derivative

  • Potassium bicarbonate

  • Dichloromethane

Procedure:

  • The mesylated shikimic acid derivative is dissolved in dichloromethane.

  • A solution of potassium bicarbonate is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up to isolate the corresponding epoxide.[3]

Diels-Alder Route (Corey Synthesis): Asymmetric Diels-Alder Reaction

This protocol describes the initial key cycloaddition to form the cyclohexene core of oseltamivir.

Materials:

  • Butadiene

  • Acrylic acid 2,2,2-trifluoroethyl ester

  • CBS catalyst

Procedure:

  • In a suitable reaction vessel, the acrylic acid derivative is combined with the CBS catalyst.

  • Butadiene is then introduced into the reaction mixture.

  • The reaction is allowed to proceed under controlled temperature conditions to facilitate the asymmetric Diels-Alder reaction.

  • After the reaction is complete, the resulting cyclohexene ester is purified.[3]

Organocatalytic Route (Hayashi Synthesis): Asymmetric Michael Addition

This protocol details the initial carbon-carbon bond-forming reaction in this "time economical" synthesis.

Materials:

  • α-Alkoxyaldehyde

  • Nitroalkene

  • Diphenylprolinol silyl ether catalyst

  • Thiourea co-catalyst

  • Formic acid

Procedure:

  • The diphenylprolinol silyl ether catalyst, thiourea, and formic acid are combined in a reaction vessel.

  • The α-alkoxyaldehyde and nitroalkene are then added to the catalyst mixture.

  • The reaction proceeds as an asymmetric Michael addition.

  • This step is part of a one-pot sequence where subsequent reactions are carried out in the same vessel to generate the oseltamivir precursor.[1][2]

Mandatory Visualization: Synthetic Route Selection Workflow

The selection of an optimal synthetic route is a multi-faceted decision process. The following diagram, generated using Graphviz, illustrates a logical workflow for this process, taking into account key cost-benefit analysis factors.

G start Define Project Goals (Scale, Purity, Cost Target) route_id Identify Potential Synthetic Routes start->route_id data_collection Gather Data: - Number of Steps - Overall Yield - Starting Material Cost - Reagent Costs - Safety Profile - Environmental Impact route_id->data_collection shikimic Shikimic Acid Route diels_alder Diels-Alder Route organo Organocatalytic Route other Other Routes cost_analysis Quantitative Cost Analysis (Cost per gram) data_collection->cost_analysis cost_analysis->route_id Does not meet cost target safety_eval Safety & Environmental Assessment cost_analysis->safety_eval Meets cost target? safety_eval->route_id Unacceptable risk feasibility Technical Feasibility (Scalability, Robustness) safety_eval->feasibility Acceptable risk? feasibility->route_id Not feasible selection Select Optimal Route feasibility->selection Technically viable?

Caption: A decision workflow for selecting the optimal synthetic route to oseltamivir.

References

A Comparative Guide to the Metabolic Stability of Taxane-Derived Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of three key taxane-derived anticancer agents: paclitaxel, docetaxel, and cabazitaxel. Understanding the metabolic fate of these compounds is critical for optimizing their therapeutic window, predicting drug-drug interactions, and overcoming mechanisms of drug resistance. This comparison is supported by experimental data on their metabolic pathways and pharmacokinetic parameters.

Metabolic Pathways of Taxane-Derived Drugs

The metabolic breakdown of taxane drugs is predominantly carried out in the liver by the cytochrome P450 (CYP) superfamily of enzymes. The specific enzymes involved and the resulting metabolites are crucial determinants of each drug's efficacy and clearance rate.

Paclitaxel and docetaxel are both primarily metabolized by CYP3A4.[1] Paclitaxel is also metabolized by CYP2C8, while docetaxel is also a substrate for CYP3A5.[1] Cabazitaxel, a second-generation taxane, is also mainly metabolized by the CYP3A4/5 isoenzyme, with a lesser contribution from CYP2C8.[2]

The diagram below illustrates the primary metabolic pathways for these three drugs.

Taxane_Metabolism cluster_drugs Parent Drugs cluster_enzymes Metabolizing Enzymes cluster_metabolites Primary Metabolites Paclitaxel Paclitaxel M_Paclitaxel_1 6α-hydroxypaclitaxel Paclitaxel->M_Paclitaxel_1 Major Pathway M_Paclitaxel_2 3'-p-hydroxypaclitaxel Paclitaxel->M_Paclitaxel_2 Minor Pathway Docetaxel Docetaxel M_Docetaxel Hydroxydocetaxel Docetaxel->M_Docetaxel Cabazitaxel Cabazitaxel M_Cabazitaxel O-demethylated metabolites Cabazitaxel->M_Cabazitaxel CYP2C8 CYP2C8 CYP2C8->Paclitaxel CYP2C8->Cabazitaxel CYP3A4 CYP3A4 CYP3A4->Paclitaxel CYP3A4->Docetaxel CYP3A4->Cabazitaxel CYP3A5 CYP3A5 CYP3A5->Docetaxel M_Paclitaxel_1->CYP3A4 M_Paclitaxel_2->CYP2C8 M_Docetaxel->CYP3A4 M_Docetaxel->CYP3A5 M_Cabazitaxel->CYP2C8 M_Cabazitaxel->CYP3A4

Primary metabolic pathways of taxane-derived drugs.

Comparative Metabolic Stability Data

ParameterPaclitaxelDocetaxelCabazitaxel
Primary Metabolizing Enzymes CYP2C8 (major), CYP3A4 (minor)[1]CYP3A4, CYP3A5[1]CYP3A4/5 (major), CYP2C8 (minor)[2]
Primary Metabolites 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel[4]Hydroxydocetaxel at the C13 side chain[5]O-demethylated metabolites[6]
Human Plasma Clearance (CL) ~15.5 L/h/m²~21.0 L/h/m²~48.5 L/h
Terminal Half-Life (t½) ~13-52 hours[4]~11.1 hours~95 hours
Notes Potent inducer of CYP3A4, leading to potential drug-drug interactions.[7]Does not significantly induce CYP3A4.[7]Poor substrate for P-gp efflux pump, effective in docetaxel-resistant tumors.[3]

Disclaimer: The pharmacokinetic parameters presented are derived from in vivo human studies and may vary based on patient-specific factors. Direct comparison should be made with caution as data is compiled from multiple sources.

Experimental Protocols

Assessing the metabolic stability of drug candidates is a cornerstone of preclinical development. The following section details a standard protocol for a microsomal stability assay, a common in vitro method to determine a compound's susceptibility to metabolism by liver enzymes.

Experimental Workflow: Microsomal Stability Assay

The workflow for a typical microsomal stability assay involves incubation of the test compound with liver microsomes and a cofactor, followed by analysis of the compound's depletion over time.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution D Pre-incubate Compound and Microsomes at 37°C A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Cold Acetonitrile F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound I->J K Calculate Half-Life (t½) and Intrinsic Clearance (CLint) J->K

Workflow for an in vitro microsomal stability assay.
Detailed Methodology for Microsomal Stability Assay

1. Purpose: To determine the in vitro metabolic stability of a test compound (e.g., a taxane derivative) using human liver microsomes. This assay provides key parameters such as half-life (t½) and intrinsic clearance (CLint).

2. Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (high and low clearance)

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding an excess volume (e.g., 3-4 times the incubation volume) of ice-cold acetonitrile containing an internal standard. The 0-minute time point is typically quenched immediately after the addition of NADPH.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent test compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

References

Quantitative NMR (qNMR) for Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the precise determination of a compound's purity is a critical step in ensuring safety, efficacy, and reproducibility.[1][2][3] Among the analytical techniques available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity assessment.[1][4][5] This guide provides a comprehensive comparison of qNMR with other common analytical techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Principle of qNMR

Unlike chromatographic methods that rely on the response of a detector to a substance, qNMR is a direct and primary analytical method.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1][2][5][6][7][8] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[1][2][8]

Comparison of Analytical Techniques for Purity Assessment

The choice of an analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy and precision.[1] The following tables provide a comparative overview of qNMR with High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Table 1: General Comparison of Purity Assessment Techniques

FeatureqNMRHPLCMSGC-FID
Principle Signal intensity is directly proportional to the number of nuclei.[1][3][6]Separation based on differential partitioning between mobile and stationary phases.[2]Separation based on mass-to-charge ratio.Separation based on volatility and interaction with a stationary phase.[3]
Quantification Absolute (Primary Method).[5]Relative (Requires reference standards).[1]Relative or Quantitative (with appropriate standards).Relative (Requires reference standards).[3]
Reference Standard Requires a certified internal standard (can be structurally unrelated).[1][3]Requires a certified reference standard of the analyte.[1][3]Often requires isotopically labeled internal standards for accurate quantification.Requires a certified reference standard of the analyte.[3]
Universality Near-universal detection for soluble compounds with NMR-active nuclei.[9]Limited to compounds with a chromophore (for UV detection).[10]Applicable to a wide range of ionizable compounds.Limited to volatile and thermally stable compounds.[3]
Structural Info Provides detailed structural information of the analyte and impurities.[1]Provides limited structural information.Provides molecular weight and fragmentation patterns.Provides limited structural information.
Sample Throughput Relatively high.[3]High.High.High.[3]
"Silent" Impurities Does not detect impurities without protons (e.g., inorganic salts).[3]May not detect impurities that do not absorb at the detection wavelength.May not detect non-ionizable impurities.May not detect non-volatile impurities.

Table 2: Performance Comparison of qNMR and HPLC

ParameterqNMRHPLC (UV Detection)
Accuracy High, directly traceable to SI units.[4][11]Dependent on the purity of the reference standard.
Precision (RSD) Typically <1%.[6]Typically <2%.
**Linearity (R²) **Excellent (often >0.999).[12]Good (typically >0.99).
Limit of Detection (LOD) 0.02 mg/mL (example).[12]Generally lower than qNMR, dependent on chromophore.
Limit of Quantitation (LOQ) 0.07 mg/mL (example).[12]Generally lower than qNMR, dependent on chromophore.
Method Development Relatively simple and fast.[13]Can be time-consuming, requiring optimization of mobile phase, column, etc.

Experimental Protocol for qNMR Purity Assessment

This protocol outlines the key steps for determining the purity of a compound using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • Analyte: The compound to be assessed.

  • Internal Standard (IS): A certified reference material of high purity (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.[14]

  • Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in which both the analyte and IS are fully soluble.[14]

  • NMR tubes: High-precision NMR tubes.

2. Sample Preparation:

  • Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) into a clean, dry vial using a calibrated analytical balance.[15]

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.[15]

  • Record the exact weights of both the analyte and the internal standard.[15]

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.6 mL).[12]

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[16]

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[1]

  • Key Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for small molecules to ensure full relaxation).[1][17]

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1]

    • Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.[1]

    • Spectral Width (sw): Cover the entire proton chemical shift range (e.g., -2 to 12 ppm).[1]

4. Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz to improve the S/N ratio.[1]

  • Manually phase the spectrum to ensure all peaks are in pure absorption mode.[1]

  • Apply a baseline correction to ensure accurate integration.[1][15]

  • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.[1] Ensure the integration limits are set wide enough to encompass the entire signal.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the analyte signal

    • N_analyte: Number of protons corresponding to the analyte signal

    • I_IS: Integral of the internal standard signal

    • N_IS: Number of protons corresponding to the internal standard signal

    • MW_analyte: Molecular weight of the analyte

    • MW_IS: Molecular weight of the internal standard

    • m_analyte: Mass of the analyte

    • m_IS: Mass of the internal standard

    • P_IS: Purity of the internal standard

Visualizing the Workflow and Comparisons

The following diagrams, generated using Graphviz, illustrate the qNMR workflow and the logical relationship between qNMR and other purity assessment techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set NMR Parameters (d1, ns, aq, sw) transfer->setup acquire Acquire 1H NMR Spectrum setup->acquire processing Phase & Baseline Correction acquire->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity integration->calculation report Purity Report calculation->report

Figure 1: Experimental workflow for qNMR purity assessment.

Purity_Assessment_Comparison cluster_primary Primary Method cluster_relative Relative Methods center_node Purity Assessment qnmr qNMR center_node->qnmr hplc HPLC center_node->hplc ms Mass Spectrometry center_node->ms gcfid GC-FID center_node->gcfid

Figure 2: Logical relationship of qNMR with alternative purity assessment techniques.

Conclusion

Quantitative NMR is a robust, reliable, and versatile technique for the purity assessment of chemical compounds.[1][9][13] Its nature as a primary method, coupled with its ability to provide structural information, offers significant advantages over traditional chromatographic techniques.[1] While methods like HPLC and GC-FID offer higher sensitivity for certain applications, qNMR provides a direct and accurate measure of purity without the need for compound-specific reference standards.[1][2] For researchers and professionals in drug development and chemical sciences, a thorough understanding of the principles and practical considerations of qNMR is essential for ensuring the quality and integrity of their work.

References

Comparative Docking Analysis of Bioactive Derivatives Against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals summarizing the in-silico performance of coumarin, flavonoid, and chalcone derivatives against key protein targets implicated in cancer and bacterial infections. This guide provides a comparative analysis of their binding affinities, supported by detailed experimental protocols and visual workflows to facilitate further research and development.

This publication synthesizes findings from multiple molecular docking studies to offer a comparative overview of the binding efficacy of various small molecule derivatives. The data presented herein aims to guide researchers in selecting promising candidates for further in-vitro and in-vivo validation.

Comparative Docking Scores and Binding Affinities

The following tables summarize the quantitative data from various comparative docking studies. The docking score, typically represented in kcal/mol, indicates the binding affinity of the ligand to the target protein, with a more negative value suggesting a stronger interaction.

Anticancer Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology.[1] The table below compares the docking scores of various chalcone and quinazolinone derivatives against EGFR.

Compound/Derivative SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Chalcone Derivative 5EGFR4HJO-7.6Erlotinib-7.0[2]
Chalcone Derivative 6EGFR4HJO-7.38Erlotinib-7.0[2]
Chalcone Derivative 7EGFR4HJO-7.44Erlotinib-7.0[2]
Chalcone-linked Quinoline (TKS2-8)EGFR Tyrosine Kinase4HJO-9.221Erlotinib-9.834[3]
Chalcone-linked Quinoline (TKS3-7)EGFR Tyrosine Kinase4HJO-9.93Erlotinib-9.834[3]
11-(1-benzyl-1H-indol-3-yl)...(4i)EGFR Kinase1M17Similar to ErlotinibErlotinib-[4]
Anticancer Target: Cyclin-Dependent Kinase 8 (CDK8)

CDK8 is an oncogenic driver associated with tumor progression in various cancers, including breast cancer.[5][6] The table below presents the binding affinities of flavonoid derivatives against CDK8.

Compound/DerivativeTarget ProteinPDB IDBinding Affinity (kcal/mol)Standard Compound(s)Standard Binding Affinity (kcal/mol)
ZINC000005854718CDK86T41-10.7[5][6]Ponatinib-10.0[5][6]
ZINC000005854718CDK86T41-10.7[5][6]Linifanib-10.5[5][6]
ZINC000005854718CDK86T41-10.7[5][6]Cortistatin A-10.1[5][6]
Antibacterial Target: DNA Gyrase

DNA gyrase is a type II topoisomerase and an essential enzyme for bacterial DNA replication, making it an attractive target for antibacterial agents.[1][7] The following table compares the docking scores of coumarin derivatives against DNA gyrase.

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)
Thiazolyl Coumarin (SCT 2)DNA Gyrase1KZN-5.662[7]
4-hydroxycoumarin derivative 1DNA Gyrase Subunit B1BAG-4.54[8]
Antibacterial Target: Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme in the biosynthesis of nucleotides and is a well-established target for antibacterial drugs.[9] The table below shows the docking scores of coumarino-pyrazolinone derivatives against DHFR from Staphylococcus aureus and Escherichia coli.

Compound/DerivativeTarget ProteinPDB IDDocking Score (G-score)Standard CompoundStandard G-score
Coumarino-pyrazolinone (CP1c)S. aureus DHFR3SRW-6.97[9]Trimethoprim-9.38[9]
Coumarino-pyrazolinone (CP1c)S. aureus DHFR3SRW-6.97[9]Ciprofloxacin-8.61[9]
Coumarino-pyrazolinone (CP1e)E. coli DHFR1RX7-5.50[9]Trimethoprim-7.39[9]
Coumarino-pyrazolinone (CP1e)E. coli DHFR1RX7-5.50[9]Ciprofloxacin-7.19[9]

Experimental Protocols

The methodologies employed in the cited molecular docking studies generally follow a standardized workflow. Below is a detailed, generalized protocol based on the reviewed literature.

Protein Preparation
  • Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is retrieved from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).[9]

  • Preprocessing: The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and cofactors.[9][10] Hydrogen atoms are added to the protein, and charges are assigned.

  • Active Site Identification: The binding site is typically defined based on the location of the co-crystallized ligand in the experimental structure or through literature validation.

Ligand Preparation
  • Ligand Drawing and Optimization: The two-dimensional structures of the derivative compounds are drawn using chemical drawing software like ChemDraw.[10] These structures are then converted to three-dimensional formats.

  • Energy Minimization: The energy of each ligand is minimized using computational chemistry tools to obtain a stable conformation.[10]

Molecular Docking Simulation
  • Software Utilization: Various software packages are employed for molecular docking, including AutoDock Vina, Glide, and Molegro Virtual Docker.[6][9][11]

  • Grid Box Generation: A grid box is generated around the defined active site of the target protein. This grid defines the search space for the ligand binding.

  • Docking Algorithm: The docking program utilizes a search algorithm to explore various conformations and orientations of the ligand within the active site.[12]

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose, and the results are ranked accordingly.[9][12]

Analysis of Results
  • Binding Pose Visualization: The best-docked poses of the ligands are visualized to analyze the interactions with the amino acid residues in the active site.

  • Interaction Analysis: Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified and analyzed.[13]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Execution Stage cluster_analysis Analysis Stage Protein_Preparation Protein Preparation (PDB Retrieval, Cleaning) Grid_Generation Grid Box Generation (Define Active Site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Docking_Simulation Docking Simulation (Conformational Search) Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Scoring_Ranking Scoring and Ranking (Binding Affinity Estimation) Docking_Simulation->Scoring_Ranking Interaction_Analysis Interaction Analysis (Visualization of Poses) Scoring_Ranking->Interaction_Analysis EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor EGFR Inhibitor (e.g., Chalcone Derivative) Inhibitor->EGFR Blocks Binding Site

References

Safety Operating Guide

Safe Disposal of 2-(Trifluoromethyl)pyridin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 2-(Trifluoromethyl)pyridin-3-amine, a halogenated pyridine derivative, adherence to strict disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, minimizing risks and ensuring regulatory compliance.

Hazard Identification and Assessment

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not always be readily available, data from structurally similar compounds, such as 3-Chloro-5-(trifluoromethyl)-2-pyridylamine and 2-Methyl-6-(trifluoromethyl)pyridin-3-amine, indicate that this class of chemicals is generally considered hazardous.[1][2] Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[1]

Due to its trifluoromethyl group and pyridine ring, this compound is classified as a halogenated organic compound .[3] This classification is critical for proper waste segregation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal purposes.[4]

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4][5][6]
Eye Protection Safety goggles and a face shield.[4]
Body Protection Laboratory coat. An apron or coveralls may be necessary for larger quantities.[4]
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[4]

Step-by-Step Disposal Protocol

All waste containing trifluoromethyl compounds must be treated as hazardous waste.[7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][8]

  • Waste Segregation:

    • Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[3][9]

    • Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[3]

    • Keep solid and liquid waste in separate, designated containers.[4]

  • Waste Collection:

    • Conduct all transfers of waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

    • Carefully transfer the waste chemical into the designated hazardous waste container, avoiding splashes or the generation of dust.[4]

    • For solid waste, sweep up and shovel into a suitable container.[1][5][6]

    • For liquid waste (solutions), pour the liquid into the appropriate halogenated liquid waste container.[3]

  • Container Management:

    • Keep the waste container securely closed except when adding waste.[3]

    • Do not fill the container beyond 90% capacity to allow for expansion.[3]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound."[7][9]

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7][8][10]

    • The storage area should be under the direct supervision of laboratory personnel.[4]

  • Arranging for Disposal:

    • Once the waste container is full, arrange for pickup by a licensed hazardous waste disposal facility.[3][4]

    • Follow your institution's specific procedures for requesting a waste pickup, which is typically handled by the Environmental Health and Safety (EH&S) office.[3]

    • Maintain accurate records of the waste generated and its disposal, in compliance with institutional and regulatory requirements.[4]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.[7]

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[7][8][10]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[7]

  • Large Spills:

    • Evacuate the immediate area.[7]

    • Alert your institution's emergency response team.[7]

    • If it is safe to do so, close doors to the affected area to contain vapors.[7]

    • Provide the emergency response team with the SDS for the spilled material.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation: This compound assess Is the waste contaminated with This compound? start->assess halogenated Collect in 'Halogenated Organic Waste' container assess->halogenated Yes non_halogenated Follow standard lab procedures for non-hazardous waste assess->non_halogenated No ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat halogenated->ppe fume_hood Handle waste in a certified fume hood ppe->fume_hood container Securely seal and label the waste container fume_hood->container storage Store in a cool, dry, well-ventilated area container->storage ehs Contact EH&S for pickup by a licensed disposal company storage->ehs

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.